Product packaging for Citric acid, xiron salt(Cat. No.:CAS No. 2338-05-8)

Citric acid, xiron salt

Cat. No.: B1229459
CAS No.: 2338-05-8
M. Wt: 490.90 g/mol
InChI Key: YMMYBYGJYFDNIY-UHFFFAOYSA-I
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Description

Historical Scientific Recognition and Initial Research Paradigms

The scientific recognition of iron-containing compounds for therapeutic use dates back centuries, but the specific study of iron citrate (B86180) complexes is a more recent development. An early related compound, ferric ammonium (B1175870) citrate, was introduced into medicinal use in 1842 and was noted in Pereira's "Materia Medica" in 1854. researchgate.net In the same year, John Herschel invented the cyanotype process (blueprinting), which utilized the photosensitivity of ferric ammonium citrate when exposed to light. acs.org

The initial research paradigms for ferric citrate itself were largely observational and application-focused. In the 1940s, studies investigating treatments for anemia incidentally discovered that ferric compounds could bind to dietary phosphate (B84403), thereby reducing its absorption. tandfonline.com However, for much of the 20th century, the fundamental coordination chemistry of iron citrate remained poorly understood, often described as "fuzzy" due to the variable and complex nature of the species formed in solution. regulations.gov Early investigations by researchers such as Spiro and Bobtelsky proposed the formation of various structures, including oligomeric and polymeric aggregates, based on the ratio of iron to citrate in dilute solutions. scienceforecastoa.com These initial paradigms laid the groundwork for a more focused investigation into the precise chemical nature of these compounds.

Evolution of Research Trajectories in Iron Citrate Chemistry

The trajectory of iron citrate research evolved significantly toward the end of the 20th century, shifting from general observation to detailed structural and mechanistic investigation. A critical turning point was the structural characterization of discrete iron(III) citrate compounds, which only began in 1994 with the preparation of two dinuclear complexes by Lippard et al. regulations.gov This was followed by the characterization of the first mononuclear anionic iron(III)-citrate complex in 1998. regulations.gov

This new phase of research was driven by advancements in analytical techniques and a growing appreciation for the biological relevance of iron citrate, particularly as a major component of non-transferrin-bound iron (NTBI) in individuals with iron overload. rsc.org The chemistry was found to be more intricate than previously thought, with the ability of the citrate ligand to be tetraionized (including the deprotonation of its alcohol group) playing a crucial role in complex formation. rsc.orgregulations.gov

Modern research employs a variety of sophisticated methods to probe the speciation of iron citrate in aqueous solutions. Techniques such as electrospray ionization mass spectrometry (ESI-MS), Mössbauer spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and voltammetry have become central to identifying the various mononuclear, dinuclear, and trinuclear species that exist in equilibrium. researchgate.netnih.govresearchgate.netresearchgate.net Studies have demonstrated that the relative abundance of these species is highly dependent on the iron-to-citrate molar ratio and the pH of the solution. rsc.orgresearchgate.netnih.gov For instance, an excess of citrate tends to favor the formation of mononuclear complexes, while a 1:1 molar ratio typically results in polynuclear structures. scienceforecastoa.comresearchgate.net This detailed understanding of its speciation and redox properties continues to drive research into its biochemical roles and potential new applications. acs.orgnih.gov

Detailed Research Findings

Research into iron citrate chemistry has identified several distinct complex structures. The formation of these species is highly dependent on the experimental conditions.

Table 1: Influence of Iron-to-Citrate Ratio on Complex Nuclearity

Fe:Citrate Molar RatioPredominant SpeciesAnalytical Technique(s)Reference(s)
1:1Polynuclear (likely trinuclear)Mössbauer & EPR Spectroscopy researchgate.netnih.gov
2:1 & 5:1 (Citrate:Iron)Di-nuclearSpectrophotometry scienceforecastoa.com
>1:1 (Citrate excess)MononuclearMössbauer & EPR Spectroscopy researchgate.netnih.gov
9:1 & 19:1 (Citrate:Iron)Mononuclear ([Fe(Cit)₂]⁵⁻)Spectrophotometry scienceforecastoa.com

Table 2: Chronology of Key Structural Characterizations of Iron(III) Citrate Complexes

YearFindingSignificanceReference(s)
1977First X-ray structural study of an Fe(II) citrate complexProvided initial structural data for the ferrous form. regulations.gov
1994First structural characterization of discrete dinuclear Fe(III) citrate complexes ([Fe₂(cit)₂(H₂O)₂]²⁻ and [Fe₂(citH)₃]³⁻)Marked the beginning of modern structural analysis of ferric citrate. regulations.gov
1998Description of the first mononuclear anionic Fe(III)-citrate complex ([Fe(cit)₂]⁵⁻)Identified a key species present in solutions with excess citrate. regulations.gov
2005Identification of multiple species (mononuclear, dinuclear, trinuclear) in solution using ESI-MSDemonstrated the complex equilibrium of different species coexisting in aqueous solution. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Fe2O14 B1229459 Citric acid, xiron salt CAS No. 2338-05-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

CAS No.

2338-05-8

Molecular Formula

C12H11Fe2O14

Molecular Weight

490.90 g/mol

IUPAC Name

3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+);iron(3+)

InChI

InChI=1S/2C6H8O7.2Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2;+3/p-5

InChI Key

YMMYBYGJYFDNIY-UHFFFAOYSA-I

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+3]

density

1.8 at 68 °F (USCG, 1999) - Denser than water;  will sink
Specific gravity: 1.8 at 20 °C/4 °C (solid)

Other CAS No.

2338-05-8

physical_description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
Exists in two forms;  Brown hydrated form is garnet-red or brownish-yellow solid;  Green hydrated form is green deliquescent solid;  Soluble in water;  [Merck Index] Brown crystalline solid;  [MSDSonline]

Pictograms

Irritant

Related CAS

3522-50-7 (Parent)
2338-05-8 (unspecified iron salt)
28633-45-6 (unspecified iron(+3) salt)
57979-58-5 (dihydrate)
17217-76-4 (trihydrate)
20074-52-6 (Parent)
77-92-9 (Parent)

Synonyms

ferric citrate
ferric citrate anhydrous
ferric citrate dihydrate
ferric citrate hydrate
ferric citrate iron(+3) salt
ferric citrate trihydrate
ferric citrate, 59Fe-labeled cpd
ferric citrate, iron salt, 59Fe-labeled cpd
ferric-citric acid
iron(III) citrate
JTT-751
zerenex

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Iron Citrate Complexes

Diverse Synthetic Pathways for Iron Citrate (B86180) Compounds

The formation of iron citrate complexes can be achieved through several methods, including co-precipitation, hydrothermal and solvothermal techniques, chelation-assisted routes, and biosynthetic approaches. These methods leverage different physical and chemical principles to facilitate the reaction between iron precursors and citric acid or its salts.

Co-precipitation Techniques and Crystallization Kinetics

Co-precipitation is a widely utilized method for synthesizing iron citrate and related iron oxide nanoparticles due to its simplicity and high yield. biomedpharmajournal.orgrsdjournal.org This technique typically involves the controlled alkalization of a solution containing both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in the presence of a citrate source, leading to the precipitation of the desired complex. rsdjournal.orgrsdjournal.org The process is often carried out at elevated temperatures and under an inert atmosphere, such as nitrogen, to manage the reaction environment. biomedpharmajournal.orgrsdjournal.org Trisodium (B8492382) citrate dihydrate is a common stabilizer in this method, valued for its affordability and ability to produce highly dispersible nanoparticles in aqueous solutions. biomedpharmajournal.org

Key parameters that influence the characteristics of the final product include the stirring speed, the concentration of the stabilizer, and the temperature at which the stabilizer is adsorbed. biomedpharmajournal.org For instance, optimizing these conditions can yield superparamagnetic iron oxide nanoparticles (SPIONs) with core sizes below 20 nm, which is crucial for certain applications. biomedpharmajournal.org

The kinetics of crystallization are significantly affected by the presence of citrate. Citrate can act as a chelating agent, which slows down the nucleation and growth rate of crystals by forming complexes with iron ions. rsc.org This controlled crystallization can lead to smaller particle sizes and a higher specific surface area. rsc.org Studies have shown that the presence of citrate can also influence the resulting crystalline phase of iron oxides formed during oxidation processes. For example, at a pH of 6.0, the presence of citrate can promote the formation of lepidocrocite (γ-FeOOH) over goethite (α-FeOOH). cambridge.org However, at higher citrate concentrations, crystallization can be inhibited, leading to the formation of non-crystalline iron oxides. cambridge.org

The reaction between iron salts and citric acid can also be influenced by the choice of base and the reaction conditions. For example, one method involves the reaction of ferric chloride hexahydrate with sodium bicarbonate, followed by the addition of trisodium citrate. google.com Another approach uses an alkaline metal hydroxide (B78521) to precipitate ferric hydroxide, which is then reacted with citric acid. google.com

Table 1: Influence of Citrate on Iron Oxide Formation

Citrate/Fe(II) Molar RatioResulting Iron Oxide Phase(s)Effect on Crystallization
0Goethite (α-FeOOH) and poorly crystalline Lepidocrocite (γ-FeOOH)Baseline
0.0005 - 0.005Promotes Lepidocrocite formationEnhanced lepidocrocite crystallinity
0.01Non-crystalline Fe oxidesPerturbed crystallization
0.1No precipitateInhibition of precipitation

This table is based on findings from the oxidation of Fe(II) at pH 6.0. cambridge.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are versatile techniques for producing well-defined iron-containing nanomaterials, including iron citrate complexes and iron oxides derived from citrate precursors. scientificlabs.co.ukmdpi.comresearchgate.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.comnih.gov

A common application of these techniques is the synthesis of iron oxide nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃) using iron(III) citrate as a precursor. scientificlabs.co.ukresearchgate.net The high solubility of iron(III) citrate in water makes it a suitable precursor for these methods. scientificlabs.co.uk The choice of solvent system is critical; for instance, a binary solvent system of ethylene (B1197577) glycol (EG) and diethylene glycol (DEG) can be used to tune the size of the resulting superparamagnetic Fe₃O₄ nanoparticles. mdpi.com

In a typical solvothermal synthesis, an iron source like anhydrous iron(III) chloride is dissolved in a solvent mixture along with trisodium citrate, which acts as a stabilizing agent. nih.gov An alkaline source, such as sodium acetate (B1210297), is also added. nih.gov The reaction mechanism involves the reduction of iron(III) chloride by the glycols at high temperatures, with sodium acetate serving as a precipitating agent. nih.gov The citrate ions stabilize the forming nanocrystal clusters. nih.gov The local structure of the precursor in solution can be similar to a crystalline coordination polymer where [FeO₆] octahedra are linked by citrate. nih.gov As the hydrothermal treatment begins, these clusters aggregate and eventually form crystalline maghemite (γ-Fe₂O₃). researchgate.netnih.gov

The presence of citrate has been shown to improve the crystallinity of the resulting nanoparticles. rsc.org This is attributed to the formation of a homogeneous reaction environment during the thermal decomposition of the citrate complex. rsc.org

Table 2: Parameters in Solvothermal Synthesis of Magnetite Nanocrystal Clusters

ParameterRole in SynthesisEffect of Variation
Trisodium Citrate ConcentrationStabilizing agent for nanocrystal clustersAffects the secondary size of the clusters
DEG/EG Solvent RatioSolvents and reducing agents for iron chlorideInfluences the overall size of the clusters
Anhydrous Sodium AcetateAlkaline source and precipitating agentInduces precipitation of the iron oxide

This table is based on a solvothermal method using anhydrous iron(III) chloride as the iron source. nih.gov

Chelation-Assisted Synthetic Routes

Chelation-assisted synthesis is a powerful strategy for controlling the formation and properties of iron citrate complexes. This approach relies on the ability of citric acid and its conjugate bases to form stable, soluble complexes with iron ions, thereby influencing the subsequent reaction pathways. scienceforecastoa.commdpi.com

A key advantage of this method is the ability to control the stoichiometry and structure of the resulting complexes by carefully managing the reaction conditions, such as pH and the molar ratio of reactants. scienceforecastoa.com For example, ferric citrate complexes can be synthesized by reacting citric acid monohydrate with iron(III) nitrate (B79036) nonahydrate in a basic solution (pH ~8). scienceforecastoa.com By varying the ratio of citric acid to iron nitrate, it is possible to produce different structures, such as dinuclear or mononuclear complexes. scienceforecastoa.com

Citric acid can also be used as a chelating agent to facilitate the extraction of iron from various sources, followed by the formation of an iron-citrate complex. mdpi.com For instance, metallurgical slag can be treated with citric acid, which acts as both a lixiviant (leaching agent) and a chelating agent, to recover iron and form an Fe:Cit complex in a single step. mdpi.com This approach has been explored for applications in photo-Fenton processes. mdpi.com

In the synthesis of other materials, such as Prussian blue analogues (e.g., iron ferrocyanide), citric acid can be employed as a slow-release chelating agent. rsc.org Initially, Fe³⁺ forms a complex with citrate. rsc.org When a solution of K₃Fe(CN)₆ is added, the Fe-citrate complex co-precipitates. rsc.org As more reactants are introduced, the citrate gradually dissociates, allowing for the slow combination of Fe³⁺ and Fe(CN)₆³⁻. rsc.org This controlled crystallization process can inhibit the formation of defects and lead to materials with a higher specific surface area. rsc.org

The formation of a chelate complex between iron and citrate is often confirmed by techniques like Fourier-transform infrared (FTIR) spectroscopy. The absence of the characteristic carboxylic group (C=O) band and the appearance of a band corresponding to the Fe-O bond are indicative of complex formation. mdpi.com

Biosynthetic and Biomineralization Analogues (e.g., microbial, plant-mediated)

Biosynthetic and biomineralization processes offer environmentally friendly and sustainable routes for the formation of iron citrate complexes and related iron minerals. These processes are mediated by microorganisms and plants, which have evolved sophisticated mechanisms for iron uptake, transport, and storage. usgs.govwikipedia.orgmdpi.com

Microbial-Mediated Synthesis:

Certain microorganisms can facilitate the reduction of Fe³⁺ to Fe²⁺, a key step in iron cycling. usgs.govunl.edu For example, enrichment cultures from deep subsurface environments have demonstrated the ability to reduce Fe³⁺ in ferric citrate. usgs.govunl.edu Some bacteria, like Shewanella sp. strain PV-4, can use ferric citrate as an electron acceptor for their metabolic processes, leading to its reduction. nih.gov This microbial activity can also lead to the formation of iron-containing minerals, a process known as biomineralization. nih.gov For instance, the microbial reduction of ferric citrate has been observed to produce vivianite (B12648973) as a product. unl.edu

Furthermore, some iron-oxidizing bacteria can utilize ammonium (B1175870) ferric citrate as an iron source, leading to the formation of biological iron precipitates. mdpi.com These precipitates are often composed of iron oxides and organic matter. mdpi.com

Plant-Mediated Synthesis:

Plants have developed strategies to acquire iron from the soil, where it is often present in poorly soluble forms. One such strategy involves the release of citrates from their roots. wikipedia.org These citrates can chelate with ferric ions (Fe³⁺) in the soil, forming soluble ferric citrate complexes. wikipedia.org This solubilization process makes the iron available for uptake by the plant roots. wikipedia.org

Within the plant, iron is transported in the sap, often as a ferric citrate complex. wikipedia.org In the leaves, this complex can undergo photoreduction, converting Fe³⁺ to Fe²⁺, which can then be utilized by the plant's cells. wikipedia.org The synthesis of citrate within the plant is regulated by genes such as citrate synthase (CS). mdpi.com Studies on pear trees (Pyrus bretschneideri) have shown a correlation between the expression of genes involved in iron uptake and transport (PbFRO2 and PbIRT1) and the gene for citrate synthase (PbCS2), indicating a coordinated regulation of iron acquisition and citrate biosynthesis. mdpi.com

Control over Stoichiometry and Isomeric Forms

The precise control over the stoichiometry and isomeric forms of iron citrate complexes is a critical aspect of their synthesis, as these factors significantly influence the chemical and physical properties of the final compounds. scientificlabs.co.ukscienceforecastoa.comnih.govgoogle.com

The stoichiometry of iron citrate complexes can be manipulated by adjusting the molar ratio of the iron precursor to the citrate source. scienceforecastoa.com For instance, in the synthesis of ferric citrate complexes from iron(III) nitrate and citric acid, varying the reactant ratios leads to different structures. scienceforecastoa.com With lower ratios of citric acid to iron nitrate (e.g., 2:1 and 5:1), dinuclear Fe-Citrate complexes are formed. scienceforecastoa.com In contrast, higher ratios (e.g., 9:1 and 19:1) favor the formation of mononuclear [Fe(Cit)₂]⁵⁻ complexes. scienceforecastoa.com This transition from polynuclear to mononuclear structures with an excess of citrate highlights the importance of reactant concentration in directing the assembly of the complex. scienceforecastoa.com

Similarly, the reaction between iron filings and citric acid can be controlled to yield a specific stoichiometric product. A 1:1 stoichiometric ratio of citric acid to iron filings results in the formation of FeC₆H₆O₇. nih.gov Thermogravimetric analysis can be used to confirm the composition, with the percentage of iron in the final product aligning with the theoretical value for the hydrated form, FeC₆H₆O₇·H₂O. nih.gov

The formation of specific isomeric forms is also a key consideration. Iron coordination compounds are known to exist as isomers, with distortion isomers being the most common. researchgate.net These isomers differ in the degree of distortion in bond lengths and angles around the iron center. researchgate.net In the context of iron citrate, the chelation can occur in different ways, leading to various isomeric structures. For example, citric acid can act as a tridentate or bidentate ligand. asm.org

The synthesis of a specific iron citrate micellar complex with the empirical formula (C₃₁H₉₂O₁₁₀Fe₂₀Na₇)ₙ has been reported. google.com This complex is formed from the reaction of FeCl₃·6H₂O, NaHCO₃, and trisodium citrate. google.com The precise control of the reaction conditions is essential to obtain this specific high-molecular-weight complex. google.com

Derivatization Strategies and Co-ligand Incorporation

The functional properties of iron citrate complexes can be further tailored through derivatization strategies and the incorporation of co-ligands. These approaches allow for the modification of the core iron citrate structure to introduce new functionalities or to create more complex, multicomponent materials. scientificlabs.co.ukscienceforecastoa.comnih.gov

One common strategy involves the use of ammonium salts, leading to the formation of ammonium ferric citrate. medchemexpress.eugoogle.com In one method, ferrous citrate is first generated by reacting iron powder with citric acid. google.com This is followed by oxidation with hydrogen peroxide, and then neutralization with ammonia (B1221849) to a pH of 8, resulting in ammonium ferric citrate. google.com The presence of ammonium ions in the outer coordination sphere has been identified in crystalline iron(III) citrate complexes, with formulas such as (NH₄)₄[Fe(C₆H₅O₇)(C₆H₆O₇)]·3H₂O and (NH₄)₅[Fe(C₆H₅O₇)₂]·2H₂O. d-nb.info

Iron citrate also serves as a versatile precursor for the synthesis of more complex materials through co-ligand incorporation or by acting as an iron source in the formation of mixed-metal compounds. For example, it is used in the preparation of iron-doped and iron-containing metal oxides for applications such as lithium-ion battery cathodes. scientificlabs.co.uk

In the synthesis of Mg-Zn ferrites, a citrate precursor technique can be employed. d-nb.infoscilit.com This involves creating a mixed solution of stoichiometric amounts of Mg(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, and ferric citrate (FeC₆H₅O₇·H₂O). d-nb.info The resulting precursor can be described as a coordination polymer with a monomer unit of (NH₄)₄{M[Fe(C₆H₅O₇)₂]₂}, where M can be Zn or Mg. d-nb.infoscilit.com

Furthermore, derivatization can be achieved by functionalizing the surface of iron oxide nanoparticles, which may have been synthesized using a citrate-based method, with other molecules. For instance, citrate-functionalized cobalt-doped iron oxide nanoparticles have been prepared via a co-precipitation technique. mdpi.com In this case, the citrate moieties on the surface provide functional groups that can be used for further applications. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for Iron Citrate

X-ray Diffraction Techniques for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is a cornerstone technique for probing the atomic and molecular structure of materials. jetir.org It is particularly valuable in distinguishing between crystalline materials, which exhibit long-range order and produce sharp diffraction peaks, and amorphous materials, which lack this order and show broad, diffuse scattering patterns. jetir.orgosti.gov

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single crystal X-ray diffraction (SCXRD) stands as a powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack to form a crystal. ceitec.czmdpi.com This technique has been instrumental in characterizing various crystalline forms of iron citrate (B86180). researchgate.net

To date, the crystal structures of several ferric citrate complexes have been elucidated using SCXRD. nih.govresearchgate.net These studies have revealed a diversity of coordination modes, including a mononuclear species, [Fe(Citrate)₂]⁵⁻, and various polynuclear complexes. nih.govresearchgate.net For instance, the structure of a neutral ferrous citrate coordination polymer, [Fe(H₂cit)(H₂O)]n, was solved using single-crystal X-ray diffraction, revealing one-dimensional chains of corner-sharing Fe(II)O₆ octahedra cross-linked by citrate ligands. researchgate.net

The detailed structural information obtained from SCXRD, such as bond lengths, bond angles, and coordination geometries, is fundamental to understanding the chemical properties and behavior of iron citrate complexes.

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations of a compound. acs.org These techniques are complementary and can be used to identify functional groups, elucidate molecular structure, and study intermolecular interactions. acs.org

Elucidating Ligand Binding Modes and Coordination Environments

Infrared and Raman spectroscopies are powerful tools for probing how the citrate ligand binds to the iron center. The vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the citrate molecule are sensitive to coordination. jst.go.jp

In studies of iron citrate complexes, IR spectroscopy has been used to confirm the presence of citrate and to investigate its coordination to the iron ion. nih.gov For example, the asymmetric and symmetric stretching vibrations of the carboxylate group, observed around 1630 cm⁻¹ and 1400 cm⁻¹, respectively, are indicative of citrate's presence and its interaction with the metal center. scienceforecastoa.com The weakening or shifting of the band associated with the alcoholic OH group suggests its involvement in chelation. jst.go.jp

In some cases, the citrate ligand can act as a tridentate ligand, coordinating to the iron through two carboxylate groups and the hydroxyl group. researchgate.net This mode of coordination leaves one carboxylate group free, which can then bind to another iron ion, leading to the formation of polymeric structures. researchgate.net Vibrational spectroscopy can help to distinguish between these different binding modes. For instance, in situ attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy has been used to show that citrate forms inner-sphere complexes with iron oxide surfaces. rsc.org

The following table presents key IR spectral bands for an iron citrate complex and their assignments, illustrating how vibrational spectroscopy is used to identify functional groups and their interactions.

Wavenumber (cm⁻¹)AssignmentImplicationReference
~3400O-H stretchingPresence of moisture or hydroxyl groups scienceforecastoa.com
~1630Asymmetric -COO⁻ stretchingCarboxylate group from citrate scienceforecastoa.com
~1400Symmetric -COO⁻ stretchingCarboxylate group from citrate scienceforecastoa.com
~587Fe-O stretchingCoordination of citrate to the iron center scienceforecastoa.com

Monitoring Reaction Progress and Product Formation

Vibrational spectroscopy can be employed to monitor the progress of reactions involving iron citrate in real-time. rsc.org By tracking the changes in the intensity or position of specific vibrational bands, the formation of products and the consumption of reactants can be followed. rsc.org

For example, in the synthesis of iron citrate nanoparticles, FTIR can confirm the successful coating of iron oxide nanoparticles with citrate by identifying the characteristic carboxylate stretching bands. aimspress.com Similarly, in studies of the interaction of iron citrate with other molecules or surfaces, changes in the IR or Raman spectra can indicate the formation of new chemical species or surface complexes. rsc.orgresearchgate.net This has been applied to study the reduction of Cr(VI) by citric acid on an α-Fe₂O₃ surface, where in situ ATR-FTIR was used to observe the molecular kinetics of the reaction. rsc.org

Nuclear Magnetic Resonance Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. acs.org While detailed NMR studies specifically on iron citrate are less common in the provided literature, the principles of NMR are broadly applicable to its analysis in solution.

NMR spectroscopy can provide information about the connectivity of atoms in a molecule and their chemical environment. For iron citrate in solution, NMR could potentially be used to:

Characterize the different citrate species present in equilibrium.

Investigate the coordination of the citrate ligand to the iron center.

Study the dynamics of ligand exchange reactions.

It's important to note that the paramagnetic nature of the Fe(III) ion can complicate NMR analysis by causing significant broadening of the NMR signals. However, techniques have been developed to study paramagnetic molecules by NMR. Furthermore, NMR has been successfully used to study the complexation of other metals with citrate, confirming, for example, the formation of a tridentate complex between ferrous iron and citrate. asm.org More recently, NMR-based assays have been developed for the rapid quantification of citrate in biological fluids like serum and plasma. nih.gov

Ligand Exchange Dynamics and Speciation

Electron Paramagnetic Resonance Spectroscopy for Iron Oxidation States and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as iron(III) complexes which have unpaired electrons. wikipedia.org EPR spectroscopy provides detailed information about the oxidation state, spin state, and local environment of the iron centers in iron citrate complexes. rsc.orgresearchgate.netresearchgate.net

For iron(III) citrate, EPR spectra are often characterized by a prominent signal at an effective g-value (g_eff_) of approximately 4.3. researchgate.netresearchgate.net This signal is typical for high-spin mononuclear ferric (Fe³⁺, S=5/2) compounds in a rhombically distorted, non-octahedral ligand environment. researchgate.net In contrast, polynuclear complexes containing oxygen-bridged ferric ions are typically EPR silent in this region due to spin-spin coupling between the iron centers. researchgate.net The intensity of the g_eff_ ≈ 4.3 signal can therefore be used to quantify the concentration of mononuclear iron(III) citrate species in a sample.

EPR spectroscopy directly probes the electronic structure of the iron centers. The precise g-values and the shape of the EPR signal are sensitive to the symmetry of the ligand field around the iron ion. researchgate.netpnas.org In studies of iron citrate solutions with varying iron-to-citrate ratios, EPR has confirmed the coexistence of several mononuclear species with different coordination environments when citrate is in excess. nih.gov

The technique is particularly useful for distinguishing between high-spin and low-spin states of iron. While ferric citrate complexes are typically high-spin, changes in the coordination environment can, in principle, induce a change in the spin state. EPR can also provide information on the interaction of the iron center with its ligands through the observation of hyperfine coupling, although this is not always resolved in complex systems. wikipedia.orgpnas.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), particularly with electrospray ionization (ESI), is a key technique for identifying the various iron citrate species present in solution and determining their molecular weights. rsc.orgresearchgate.netresearchgate.net ESI-MS studies have confirmed the presence of mononuclear, dinuclear, and trinuclear iron citrate complexes, with their relative abundance depending on the pH and the iron-to-citrate molar ratio. capes.gov.brrsc.orgresearchgate.net

For example, in solutions with an excess of citrate, mononuclear dicitrate species like [Fe(Cit)₂]⁵⁻ are observed. rsc.orgresearchgate.net At different ratios and pH values, dinuclear and trinuclear species are detected. rsc.orgresearchgate.net High-resolution mass spectrometry allows for the determination of the exact molecular mass, which, in conjunction with the characteristic isotopic pattern of iron, provides unequivocal identification of iron-containing complexes. publicationslist.orgresearchgate.net

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these complexes, which helps in elucidating their structure and the connectivity between the iron and citrate components. researchgate.net For instance, the identification of a tri-iron(III), tri-citrate complex (Fe₃Cit₃) in the xylem sap of plants was achieved using an integrated mass spectrometry approach that relied on exact molecular mass, isotopic signature, and retention time. publicationslist.orgresearchgate.net

Table 2: Selected Iron Citrate Complexes Identified by Mass Spectrometry

Complex Proposed Formula Observed m/z Source Context
Mononuclear [Fe(Cit)]⁻ Various protonation states General speciation studies researchgate.net
Dinuclear [Fe₂Cit₂]²⁻ 484.87 (for ⁵⁶Fe) Standard solutions, plant xylem sap publicationslist.org
Trinuclear [Fe₃OCit₃H₃]²⁻ 375.4 (for ⁵⁶Fe) Plant xylem sap publicationslist.org
Trinuclear Varies 375.5, 462.5, 558.5, 654.5 General speciation studies researchgate.net

Note: m/z refers to the mass-to-charge ratio. The observed values can vary depending on the specific isotopes and charge state.

X-ray Absorption Spectroscopy (XANES and EXAFS) for Electronic and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and the local coordination environment of the absorbing atom. nih.gov It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

For iron citrate, XAS performed at the iron K-edge (around 7112 eV) is used to probe the electronic and local structure of the iron atoms. nih.gov The technique is applicable to both solid and solution samples and is non-destructive, although care must be taken to avoid radiation-induced changes, such as the photoreduction of Fe(III). nih.govnih.gov

The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the iron atom. nih.govresearchgate.netnih.gov The energy of the absorption edge shifts to higher values with an increasing oxidation state. acs.orgacs.org For various iron citrate complexes, XANES analysis consistently indicates that the iron is predominantly in the ferric (Fe³⁺) oxidation state. nih.govnih.gov

The pre-edge features in the XANES spectrum provide information about the coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.netnih.gov The EXAFS region provides quantitative information about the local structure, including the number and type of neighboring atoms and their distances from the iron center. nih.gov EXAFS analysis of ferric pyrophosphate citrate, for example, has shown that the iron center is octahedrally coordinated to six oxygen atoms. nih.gov In this complex, quantitative modeling of the EXAFS data revealed that the iron is bound to an average of 2.5 phosphorus atoms and 3.6 carbon atoms, suggesting a coordination environment involving one pyrophosphate and two citrate ligands. nih.gov

Table 3: Structural Parameters of an Iron(III) Center in a Ferric Pyrophosphate Citrate Complex Determined by EXAFS

Scattering Path Coordination Number (CN) Interatomic Distance (R, Å)
Fe-O 5.8 ± 0.3 2.00 ± 0.01
Fe-P 2.5 ± 0.3 3.24 ± 0.01
Fe-C 3.6 ± 0.6 Not specified

Data adapted from physicochemical characterization studies of ferric pyrophosphate citrate. nih.gov

This detailed structural information obtained from XAS, combined with insights from other spectroscopic techniques, is crucial for a complete understanding of the structure-function relationships of iron citrate complexes.

Analyzing Local Atomic Environment around Iron

To comprehend the reactivity and bioavailability of iron citrate, it is crucial to understand the local atomic environment of the iron atoms. Techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy are instrumental in this regard. XANES is a powerful tool for investigating the local structure and chemical state of elements in a sample. mdpi.com By analyzing the fine structure of the X-ray absorption spectrum, researchers can glean information about the oxidation state, coordination geometry, and the types of atoms surrounding the central iron atom.

A study utilizing XANES spectroscopy on various iron-containing samples, including those with organic ligands, demonstrated the capability of this technique to distinguish between different iron species. mdpi.com Linear Combination Fit (LCF) analysis of XANES spectra can be employed to quantitatively determine the proportions of different iron species within a sample. mdpi.com This approach has been successfully applied to analyze the speciation of iron in complex environmental and biological samples. mdpi.com

Mössbauer Spectroscopy for Iron Oxidation and Spin States in Solid-State and Frozen Solutions

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being particularly well-suited for this analysis. d-nb.infonih.gov It provides invaluable information about the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin or low-spin), and the nature of the chemical bonds involving iron. mdpi.comnih.gov This method is applicable to both solid materials and frozen solutions, allowing for the characterization of iron citrate complexes under various conditions. d-nb.infonih.gov

In frozen solutions, rapid cooling helps to preserve the coordination and bonding of the dissolved species, enabling Mössbauer spectroscopy to provide reliable data on the iron speciation in the original solution. nih.gov Studies on iron(III) citrate in frozen solutions have utilized Mössbauer spectroscopy to distinguish between different iron species based on their Mössbauer parameters, such as isomer shift (δ) and quadrupole splitting (Δ). d-nb.infonih.gov For instance, at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely a trinuclear structure, were found to be predominant. d-nb.inforesearchgate.net In contrast, with an excess of citrate, a mixture of mononuclear iron species with varying coordination environments was observed. d-nb.inforesearchgate.net

The application of an external magnetic field in Mössbauer spectroscopy experiments can further aid in clarifying the properties of these species. d-nb.infonih.gov This technique is particularly useful for distinguishing between paramagnetic and magnetically ordered states, providing deeper insights into the magnetic interactions within polynuclear iron citrate complexes. d-nb.infonih.gov

Sample (Fe:Citrate Ratio)Temperature (K)ComponentIsomer Shift (δ) (mm/s)Quadrupole Splitting (Δ) (mm/s)Relative Area (%)Interpretation
1:180a (doublet)~0.5~0.7~25Mononuclear Fe(III)
1:180b (magnetic)--~75Polynuclear Fe(III)
1:1080a (doublet)~0.5~0.7~60Mononuclear Fe(III)
1:1080b (magnetic)--~40Polynuclear Fe(III)
1:10080a (doublet)~0.5~0.7>95Mononuclear Fe(III)

Table 1: Mössbauer Parameters of Iron(III) Citrate Frozen Solutions. This table is based on findings suggesting that at a 1:1 ratio, polynuclear species dominate, while an excess of citrate favors mononuclear species. d-nb.infonih.govresearchgate.net

Electron Microscopy Techniques for Morphological and Nanoscale Characterization

Electron microscopy provides direct visualization of the morphology and size of iron citrate particles at the nanoscale.

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the size, shape, and internal structure of nanoparticles. aimspress.comresearchgate.net In the context of iron citrate, TEM analysis has been used to visualize citrate-coated iron oxide nanoparticles, revealing their morphology and size distribution. aimspress.commdpi.com Studies have shown that these nanoparticles often have a nearly spherical shape. aimspress.combiomedpharmajournal.org

TEM images can also reveal the tendency of nanoparticles to form agglomerates. aimspress.comresearchgate.net Despite this, individual particles within these clusters can often be distinguished. aimspress.comresearchgate.net The average particle size of citrate-functionalized iron oxide nanoparticles has been reported to be in the range of 8 to 11 nm. aimspress.commdpi.com It has also been observed that the post-synthesis coating process with citrate does not significantly alter the size of the nanoparticles. aimspress.com

SampleAverage Particle Size (nm)Morphology
Citrate-functionalized MNPs~11.0 ± 1.7Roughly spherical
IONPs@CA~8Nearly spherical
Ball-milled Ferric Citrate (BFC-10)1.3 ± 0.3-
As-prepared Ferric Citrate (FC-0)74.5 ± 35.3-

Table 2: Particle Size of Iron Citrate Nanoparticles Determined by TEM. This table compiles data from various studies on citrate-coated iron oxide and ferric citrate nanoparticles. aimspress.commdpi.comrsc.org

Scanning Electron Microscopy (SEM) is employed to study the surface topography and morphology of materials. mdpi.comijettjournal.org In the case of iron citrate-related materials, SEM has been used to observe the surface of iron deposits from citrate-containing electrolytes and the morphology of iron oxide nanoparticles synthesized using citrate. d-nb.inforesearchgate.net

SEM images can reveal details about the grain structure and surface smoothness. researchgate.net For instance, the addition of certain polymers to a citrate-based plating bath can lead to a decrease in the grain size of the resulting iron deposit. researchgate.net When used to characterize citrate-stabilized gold-coated iron oxide nanoparticles, SEM images showed that the clusters of these nanoparticles resembled the spherical clusters of the precursor citrate-stabilized iron oxide nanoparticles. d-nb.info

Transmission Electron Microscopy (TEM) for Particle Size and Morphology

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Compositional Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. repositorioinstitucional.mxaensiweb.com It is a valuable tool for studying the thermal decomposition of iron citrate and for compositional analysis, such as determining the amount of citrate coating on iron oxide nanoparticles. aimspress.comaensiweb.com

TGA curves of ferric citrate show distinct weight loss steps corresponding to different decomposition events. repositorioinstitucional.mx For instance, an initial weight loss is typically observed due to the removal of water molecules. repositorioinstitucional.mxaensiweb.com This is followed by a more significant weight loss at higher temperatures, corresponding to the decomposition of the citrate component. repositorioinstitucional.mx The decomposition of ammonium (B1175870) iron citrate, for example, is a multi-step process involving dehydration followed by the decomposition of the citrate complex to form iron oxide. aensiweb.com

The temperature at which these decomposition steps occur can be determined from the TGA curve and the corresponding derivative thermogravimetric (DTG) curve or differential thermal analysis (DTA) curve. repositorioinstitucional.mxaensiweb.com For ferric citrate, exothermic peaks in the DTA curve indicate the combustion of the organic part of the complex. repositorioinstitucional.mx TGA can also be used to estimate the percentage of citrate present in coated nanoparticles by comparing the weight loss of the coated and uncoated particles. researchgate.net

SampleTemperature Range (°C)Weight Loss (%)Associated Process
Ferric Citrate90–150~10Water loss
Ferric Citrate>150SignificantDecomposition of citrate
Ammonium Iron Citrate32.9–144.813.2Dehydration (2 water molecules)
Citrate-coated IONPs-9.2Citrate content

Table 3: Thermal Decomposition Data for Iron Citrate Compounds from TGA. This table summarizes key decomposition steps and weight losses observed in TGA studies of different iron citrate compounds. researchgate.netrepositorioinstitucional.mxaensiweb.com

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Colloidal Stability

Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic diameter of particles in a suspension. aimspress.comrsdjournal.org This measurement provides information about the size of the particles, including any solvent layers associated with them, and can indicate the presence of agglomerates. aimspress.combiomedpharmajournal.org DLS is also crucial for assessing the colloidal stability of nanoparticle suspensions. aimspress.commdpi.com

For citrate-coated iron oxide nanoparticles, DLS measurements often show a larger particle size compared to that determined by TEM, which is attributed to the hydrodynamic diameter including the citrate coating and a layer of solvent. biomedpharmajournal.org The colloidal stability of these nanoparticles is often evaluated by measuring their zeta potential. aimspress.commdpi.com A sufficiently high absolute value of the zeta potential (typically >30 mV) indicates good colloidal stability due to electrostatic repulsion between the particles. aimspress.com The adsorption of citrate anions on the surface of iron oxide nanoparticles increases their negative surface charge, leading to a more negative zeta potential and enhanced colloidal stability. aimspress.commdpi.com

SampleHydrodynamic Diameter (dh) (nm)Zeta Potential (mV)
Uncoated MNPs~21 ± 5~45 ± 3.1
~20 mg/mL Citrate-functionalized MNPs~51 ± 6~-27.95 ± 3.5
~40 mg/mL Citrate-functionalized MNPs~59 ± 4~-32.5 ± 3.6
~60 mg/mL Citrate-functionalized MNPs~68 ± 4~-33.9 ± 3.5
IONPs--28.90 ± 0.52
IONPs@CA--31.65 ± 0.57

Table 4: Hydrodynamic Diameter and Zeta Potential of Citrate-Coated Iron Oxide Nanoparticles. This table presents DLS data showing the effect of citrate functionalization on the hydrodynamic size and surface charge of magnetic nanoparticles (MNPs) and iron oxide nanoparticles (IONPs). aimspress.commdpi.com

UV-Vis Spectrophotometry for Complex Formation and Speciation

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful analytical technique used to study the formation and speciation of iron-citrate complexes in aqueous solutions. This method relies on the principle that these complexes absorb light in the UV-Vis region, and the characteristics of this absorption are dependent on the specific species present, their concentration, and the solution's chemical environment, particularly pH.

Detailed research has shown that the UV-Vis spectra of iron(III)-citrate complexes are highly sensitive to changes in pH. researchgate.netresearchgate.netnih.govresearchgate.netchem-soc.siasm.orgtandfonline.com The interactions between iron(III) and citrate lead to the formation of various complex species, and the equilibrium between these species is shifted by altering the pH or the molar ratio of iron to citrate. researchgate.netchem-soc.siscienceforecastoa.com

One of the key indicators of equilibrium between different species in solution is the presence of isosbestic points in the UV-Vis spectra. An isosbestic point is a specific wavelength at which the molar absorptivity of two or more species in equilibrium is the same. The appearance of these points provides strong evidence for the interconversion of complex species.

Studies have identified several isosbestic points in the iron(III)-citrate system at different pH ranges, signifying the presence of various equilibria. researchgate.nettandfonline.com For instance, at a low pH range of approximately 0.52 to 1.42, an isosbestic point has been observed around 266 nm. researchgate.net This suggests an equilibrium between "free" aqueous Fe³⁺ and a 1:1 Fe(III)-citrate complex. researchgate.net As the pH increases to a range of 1.92 to 2.99, another isosbestic point appears at about 354 nm, indicating an equilibrium between different complex species. researchgate.net Further increases in pH to the range of 2.81 to 7.00 and 5.40 to 7.15 reveal isosbestic points at approximately 313 nm and 395 nm, respectively, pointing to the presence of at least three distinct species in equilibrium. researchgate.net Another study reported an isosbestic point at 336 nm. chem-soc.si

The following table summarizes the observed isosbestic points in the iron(III)-citrate system under varying pH conditions, as documented in the literature.

pH RangeObserved Isosbestic Point (nm)
0.52 - 1.42~266
1.92 - 2.99~354
2.10 - 3.73350
2.81 - 7.00~313
5.40 - 7.15~395
> physiological pH320

This table is generated based on data from scientific studies. researchgate.nettandfonline.com

The speciation of iron(III)-citrate is also heavily influenced by the molar ratio of the reactants. Research has demonstrated that different structures, such as the polynuclear Fe₂(Cit)(OH)₃ complex and the mononuclear [Fe(Cit)₂]⁵⁻ complex, can form depending on the relative concentrations of iron and citrate. scienceforecastoa.com An excess of citrate, for example, favors the formation of the mononuclear [Fe(Cit)₂]⁵⁻ species in basic solutions. scienceforecastoa.com

UV-Vis spectrophotometry, in conjunction with other techniques like potentiometric titration, has enabled the identification and characterization of several distinct iron(III)-citrate species. researchgate.netnih.govchem-soc.si These include protonated and deprotonated forms of monocitrate and dicitrate complexes. The UV-Vis spectra have revealed four different spectrally active species: FeLH, FeL₂(H₂)³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻. researchgate.netnih.gov While the focus has been largely on iron(III)-citrate, studies on iron(II)-citrate complexes show that they can be converted to the more hydrolyzed forms of ferric-citrate complexes, a process that can be monitored using UV-Vis spectrophotometry. asm.org

The absorbance characteristics of these complexes are also a function of pH. For example, in the pH range of 7.6 to 9.6, the absorbance in the shorter UV region around 280 nm has been observed to decrease as the pH increases. tandfonline.com Spectrophotometric titrations, where the absorbance is monitored at a specific wavelength (e.g., 336 nm or 380 nm) as a function of the ligand-to-metal ratio or pH, are instrumental in determining the stoichiometry and formation constants of the predominant complexes. chem-soc.si

Coordination Chemistry and Supramolecular Assembly of Iron Citrate

Ligand Field Theory and Electronic Structure of Iron-Citrate Complexes

The electronic structure of iron-citrate complexes is primarily dictated by the interaction between the iron ion's d-orbitals and the ligands provided by the citrate (B86180) molecule. In the case of ferric (Fe(III)) citrate, the Fe(III) ion is a d5 metal, and its complexes are typically high-spin. Citrate, with its carboxyl and hydroxyl groups, acts as a weak-field ligand, leading to a small splitting of the d-orbitals. wikipedia.org This results in paramagnetic complexes. wikipedia.org The coordination environment is often octahedral, with the citrate ligand binding in a bidentate or tridentate fashion through its carboxylate and α-hydroxyl groups. capes.gov.brnih.gov The deprotonation of the α-hydroxyl group upon complex formation is a key feature of iron(III)-citrate chemistry. researchgate.netrsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of these complexes. A characteristic EPR signal at g = 4.3 is indicative of mononuclear, high-spin Fe(III) in a rhombic symmetry environment. nih.gov However, the speciation of iron citrate is complex, and the EPR spectra can be influenced by the presence of multiple species in equilibrium. nih.govresearchgate.net

The electronic properties of iron-citrate complexes are also central to their photochemical reactivity. Photolysis of ferric citrate can lead to the reduction of Fe(III) to Fe(II) and the oxidative decarboxylation of the citrate ligand. nih.gov

pH-Dependent Speciation and Protonation Equilibria

The speciation of iron citrate in aqueous solution is highly dependent on pH. nih.govresearchgate.net Citric acid is a polyprotic acid, and its degree of protonation, along with the hydrolysis of the ferric ion, governs the formation of various monomeric, dimeric, and polymeric species. nih.govresearchgate.netcapes.gov.br

At low pH values (around 2-3), mononuclear species are thought to be more prevalent. scienceforecastoa.com As the pH increases, hydrolysis and polymerization become more significant, leading to the formation of polynuclear complexes. nih.govwikipedia.orgacs.org At physiological pH (around 7.4), ferric citrate can form insoluble red polymers. wikipedia.org However, in the presence of excess citrate, soluble anionic complexes can form. wikipedia.org

The protonation state of the citrate ligand is crucial. Citric acid can act as a tetrabasic acid (H4Cit), with the fourth proton coming from the α-hydroxyl group. researchgate.netrsc.org The deprotonation of this hydroxyl group upon complexation with Fe(III) has been a significant factor in understanding the stability and speciation of these complexes. researchgate.netrsc.org

Several studies have investigated the stability constants of various iron-citrate species at different pH values. For instance, at pH 5.5, with a 1:1 iron-to-citrate ratio, polynuclear species, likely a trinuclear structure, are predominant. nih.govnih.gov In contrast, with an excess of citrate at the same pH, a mixture of monoiron species with different coordination environments is observed. nih.govnih.gov Voltammetric and spectrophotometric studies have identified species such as FeLH, FeL2H2(3-), FeL2H(4-), and FeL2(5-) at varying pH levels, where L represents the citrate ligand. nih.gov

The following table summarizes the pH-dependent speciation of some iron-citrate complexes:

pH RangeDominant Species (Fe:Citrate Ratio Dependent)Reference
2.0Mononuclear species nih.gov
2.5 - 8.2Reversible reduction peak observed in voltammograms researchgate.net
4.3Monoiron dicitrate, dinuclear, and trinuclear oligomers researchgate.net
5.5Polynuclear species (1:1 ratio), monoiron species (citrate excess) nih.gov
7.0Polynuclear species (1:1 ratio), monoiron species (citrate excess) nih.gov
7.3Monoiron dicitrate, dinuclear, and trinuclear oligomers researchgate.net
7.5Possible formation of Fe(cit)2(OH)x species nih.gov
9.0Monoiron dicitrate, dinuclear, and trinuclear oligomers researchgate.net

Isomerism in Iron-Citrate Systems (Geometric, Optical, Linkage)

The structural diversity of iron-citrate complexes gives rise to various forms of isomerism.

Geometric Isomerism: The octahedral coordination of iron allows for cis- and trans- isomers, depending on the arrangement of the citrate ligands and any other coordinated molecules like water. The way the multidentate citrate ligand wraps around the central iron atom can lead to different geometric arrangements.

Optical Isomerism: Citric acid itself is achiral. However, upon complexation, the resulting iron-citrate complex can become chiral. For instance, the helical chain structure observed in some metal-citrate polymers can exhibit chirality. researchgate.net The specific spatial arrangement of the citrate ligands around the iron center can create non-superimposable mirror images, leading to enantiomers.

Linkage Isomerism: While less common for citrate, linkage isomerism could theoretically occur if the citrate ligand were to coordinate through different donor atoms under specific conditions. However, coordination primarily involves the carboxylate and hydroxyl oxygen atoms. capes.gov.br

The complex interplay of these isomeric forms contributes to the rich and often challenging-to-characterize coordination chemistry of iron citrate.

Polymerization and Oligomerization Phenomena of Iron-Citrate Units

A key characteristic of iron-citrate chemistry is the tendency to form polynuclear species through polymerization and oligomerization. nih.govcapes.gov.brwikipedia.org This process is driven by the hydrolysis of the Fe(III) ion, leading to the formation of oxo- or hydroxo-bridged iron centers. capes.gov.bracs.org

The extent of polymerization is strongly influenced by the iron-to-citrate molar ratio and pH. nih.govresearchgate.net At a 1:1 iron-to-citrate ratio, polynuclear species, including dinuclear and trinuclear complexes, are the predominant forms in solution, especially at physiologically relevant pH values. nih.govresearchgate.netnih.gov These oligomers can further assemble into larger polymeric structures. wikipedia.orgacs.org For example, at physiological pH, ferric citrate is known to form an insoluble red polymer. wikipedia.org

In contrast, an excess of citrate tends to favor the formation of mononuclear dicitrate species, thereby limiting polymerization. nih.govnih.govscienceforecastoa.com This is because the additional citrate ligands can saturate the coordination sphere of the iron ion, preventing the formation of bridges between iron centers. nih.gov

The nature of these polymeric structures can vary. For instance, a neutral ferrous citrate coordination polymer, [Fe(H2cit)(H2O)]n, has been synthesized and characterized as having one-dimensional chains of corner-sharing Fe(II)O6 octahedra cross-linked by citrate ligands. researchgate.netiucr.org

The table below illustrates the effect of the iron-to-citrate ratio on the nuclearity of the resulting complexes:

Iron:Citrate RatioPredominant SpeciesReference
1:1Polynuclear (e.g., trinuclear) nih.govnih.gov
1:10Mixture of mononuclear and polynuclear species nih.gov
1:100Mononuclear species nih.govnih.gov

Interactions with Other Metal Ions and Ligands in Mixed-Ligand Systems

Iron citrate can participate in the formation of ternary or mixed-ligand complexes, where other metal ions or ligands are incorporated into the coordination sphere. Citric acid is known to form ternary mixed-metal complexes with a variety of metal ions. capes.gov.bracs.org

For example, a ternary Fe(III)-U(VI)-citrate complex has been characterized, where a dinuclear ferric core is bridged by an oxo group and a carboxylate group from citrate. capes.gov.br In this structure, the uranyl ions are coordinated in a bidentate fashion to the central carboxylate groups of one citrate and in a tridentate fashion to another. capes.gov.br The formation of such mixed-metal complexes can significantly affect the properties and bioavailability of the involved metals. capes.gov.bracs.org

Iron citrate also interacts with other ligands present in biological systems, such as albumin. nih.gov While iron can bind to albumin in the presence of citrate, this binding is considered to be relatively loose. nih.gov The presence of other chelators can influence the speciation and accessibility of iron from citrate complexes. nih.gov Furthermore, the reaction of iron citrate with ascorbate (B8700270) involves the initial formation of a mixed complex of iron with both citrate and ascorbate. acs.orgnih.gov

Self-Assembly and Nanostructure Formation Principles

The principles of self-assembly are evident in the formation of both discrete polynuclear iron-citrate complexes and larger nanostructures. The coordination preferences of the iron ions and the multidentate nature of the citrate ligand drive the spontaneous organization of these molecules into well-defined architectures.

For instance, ferritin, an iron storage protein, provides a biological example of a supramolecular template where iron is mineralized within a protein cage. nih.gov Inspired by such systems, scientists have explored the use of iron citrate in the formation of synthetic nanostructures. mdpi.com For example, heteromolecular Fe complexes involving citric acid and lignosulfonate can form supramolecular systems where the iron citrate interacts with the hydrophobic core of the lignosulfonate. acs.orgresearchgate.net

The formation of iron oxide nanoparticles can also be influenced by citrate. Citrate can be used as a coating agent to stabilize iron oxide nanoparticles, preventing their aggregation and modifying their surface properties. aimspress.comrsdjournal.org The pH during the coating process is a critical parameter that affects the coordination of citrate to the nanoparticle surface. d-nb.info

Mechanistic Investigations in Biochemical and Environmental Systems Excluding Human Clinical Data

Microbial Iron Acquisition and Metabolism Mechanisms Involving Citrate (B86180)

Microorganisms have evolved sophisticated strategies to acquire iron from their surroundings, and citrate is a key player in many of these processes. It can act as a siderophore-like molecule, a chelator that solubilizes and facilitates the uptake of ferric iron (Fe³⁺).

Siderophore Analogues and Iron Transport in Microorganisms

While many bacteria produce highly specific and high-affinity siderophores, some utilize citrate as a more general iron carrier. frontiersin.orgwikipedia.org Citrate's ability to chelate iron, although with a lower affinity than many conventional siderophores at neutral pH, is significant enough to facilitate its transport into the microbial cell. frontiersin.org This is particularly relevant in environments where iron is limiting.

The transport of ferric citrate across the outer membrane of Gram-negative bacteria is an active, energy-dependent process. pnas.org It typically involves a specific outer membrane receptor protein, such as FecA in Escherichia coli, which recognizes and binds the ferric citrate complex. frontiersin.orgnih.gov The transport across the outer membrane is energized by the TonB-ExbB-ExbD protein complex. nih.gov Once in the periplasm, a periplasmic binding protein, like FecB, shuttles the ferric citrate to an inner membrane ABC (ATP-binding cassette) transporter for translocation into the cytoplasm. frontiersin.org

Some bacteria, like Aeromonas hydrophila, exhibit a "siderophore shuttle" mechanism where an iron-free siderophore bound to the receptor facilitates the exchange of iron from a ferric siderophore in the environment. pnas.org While not directly involving citrate as the primary siderophore, this highlights the diverse ligand exchange mechanisms at the microbial cell surface. In some marine bacteria, such as Marinobacter hydrocarbonoclasticus, siderophores like petrobactin (B1249178) contain a citrate moiety. mdpi.com The Fe(III)-citrate component of these siderophores is photoreactive, leading to the reduction of Fe(III) to the more soluble Fe(II) upon exposure to sunlight, a crucial process in marine iron cycling. nih.govmdpi.com

Table 1: Key Proteins in Microbial Ferric Citrate Transport

Protein Organism (Example) Location Function Citation
FecA Escherichia coli Outer Membrane Receptor for ferric citrate frontiersin.orgnih.gov
TonB-ExbB-ExbD Gram-negative bacteria Inner Membrane Energy transduction for outer membrane transport nih.gov
FecB Escherichia coli Periplasm Periplasmic binding protein for ferric citrate frontiersin.org
FctC Bacillus cereus --- Ferric citrate siderophore binding protein acs.org

Role in Microbial Biofilm Formation and Dispersal

Iron availability is a critical signaling molecule in the formation and development of microbial biofilms. pnas.orgacs.org Studies in Pseudomonas aeruginosa have shown that the ability to acquire iron is essential for the transition from a planktonic (free-swimming) state to a mature biofilm. pnas.orgnih.gov Supplementation with ferric citrate can restore biofilm formation in mutants that are deficient in the production of their primary siderophore, pyoverdine, indicating that it is the transport of iron into the cell that is the key determinant. nih.gov

Conversely, high concentrations of iron, including in the form of ferric ammonium (B1175870) citrate, have been shown to inhibit biofilm formation and even disrupt pre-existing biofilms of P. aeruginosa. nih.gov This suggests a complex regulatory role for iron, where sufficient levels are required for initial biofilm development, but excessive iron can trigger dispersal. In Bacillus cereus, the type of iron source influences biofilm structure, with ferric citrate promoting the formation of biofilms at the liquid-air interface. frontiersin.org

Role in Plant Iron Nutrition and Uptake Mechanisms

For non-graminaceous (non-grass) plants, the "Strategy I" for iron acquisition relies on solubilizing iron in the soil and reducing it from Fe³⁺ to ferrous iron (Fe²⁺) for uptake by the roots. Citrate is intimately involved in both the external and internal aspects of this strategy. nih.govufl.edu

Exudation of Citrate and Rhizosphere Interactions

In response to iron deficiency, many plants increase the synthesis and exudation of organic acids, including citrate, from their roots into the rhizosphere (the soil region immediately surrounding the roots). plos.orgmdpi.comfrontiersin.org This exudation has a dual effect: it can lower the pH of the rhizosphere, which increases the solubility of ferric iron, and the citrate itself can chelate Fe³⁺, forming soluble iron-citrate complexes that can then be more easily accessed by the plant. frontiersin.org

The exudation of citrate is a key strategy for plants growing in calcareous soils, where the high pH makes iron particularly insoluble. mdpi.com Research on Arabidopsis thaliana has shown a significant increase in citrate abundance in root extracts under iron-deficient conditions. plos.org

Transport and Chelation within Plant Tissues

Once iron is taken up by the root cells (typically after reduction to Fe²⁺ by a ferric chelate reductase at the root surface), it must be transported throughout the plant. nih.govresearchgate.net To prevent precipitation and toxicity, iron is chelated by organic molecules for long-distance transport in the xylem. Citrate is the primary chelator for iron in the xylem sap of many plant species. nih.govfrontiersin.orgmdpi.com The acidic pH of the xylem (around 5.5) is conducive to the formation of stable ferric citrate complexes. nih.gov

The transport of citrate into the xylem is a regulated process, mediated by transporters such as FRD3 (FERRIC REDUCTASE DEFECTIVE 3) in Arabidopsis. oup.comoup.comnih.gov Mutants lacking a functional FRD3 protein show impaired iron translocation to the shoots, leading to iron deficiency symptoms in the leaves despite an over-accumulation of iron in the roots. oup.comnih.gov This demonstrates the critical role of citrate efflux into the root vasculature for efficient iron distribution throughout the plant. nih.gov The main form of iron transported in the xylem of tomato plants has been identified as a tri-iron(III), tri-citrate (Fe₃Cit₃) complex. frontiersin.org

Table 2: Influence of Iron Status on Citrate in Plants

Plant Species Condition Observation Finding Citation
Arabidopsis thaliana Iron-free medium 5.6-fold increase in root citrate concentration Increased citrate synthesis in response to iron deficiency plos.org
Arabidopsis thaliana frd3 mutant Significantly less citrate and iron in xylem FRD3-mediated citrate efflux is necessary for iron translocation oup.comnih.gov
Parietaria judaica Calcareous conditions (induced iron deficiency) Strong accumulation of citric acid in root exudates Citrate exudation is a key response to high pH-induced iron limitation mdpi.com
Soybean and Tomato Increased iron supply to roots Increased citrate in stem exudate Iron availability at the root facilitates the release of citrate for transport researchgate.net

Biogeochemical Cycling of Iron in Aquatic and Terrestrial Environments

The biogeochemical cycling of iron involves the transformation between its oxidized (Fe³⁺) and reduced (Fe²⁺) states, a process heavily influenced by microbial activity and the presence of chelating agents like citrate. mdpi.comwikipedia.orgnih.gov In both aquatic and terrestrial environments, the low solubility of Fe³⁺ at neutral pH limits its availability. wikipedia.org

In terrestrial environments, microorganisms can produce citrate, which contributes to the weathering of iron-containing minerals and the mobilization of iron in soils. mdpi.com Plant root exudates containing citrate also play a significant role in this process, making iron available not only for the plants themselves but also for the wider microbial community in the rhizosphere. frontiersin.org

In aquatic systems, particularly marine environments, iron is often a limiting nutrient for phytoplankton growth. wikipedia.org The photoreactivity of ferric citrate complexes is a significant abiotic process in the iron cycle of surface waters. nih.gov Sunlight can induce the reduction of Fe(III) to the more soluble Fe(II) in these complexes, increasing its bioavailability. nih.govmdpi.com Furthermore, the uptake of ferric citrate by marine bacteria, as seen in organisms like Photobacterium damselae, represents a direct biological pathway for iron incorporation into the marine food web. frontiersin.org The cycling of iron is intricately linked with other major elemental cycles, such as those of carbon, nitrogen, and phosphorus, and the processes involving iron citrate are a key component of this complex network. wikipedia.orgresearchgate.net

Photoreduction and Photooxidation Mechanisms in Water Bodies

The photochemistry of iron(III)-citrate complexes in aquatic environments is a significant process that influences the bioavailability of iron and the degradation of organic matter. rsc.org When exposed to UV-visible light, these complexes undergo a ligand-to-metal charge transfer (LMCT), initiating a series of redox reactions. rsc.orgcopernicus.org This process involves the transfer of an electron from the citrate ligand to the Fe(III) center, forming an excited state that rapidly decomposes to produce Fe(II) and a citrate radical. rsc.org The subsequent reactions lead to the loss of carbon dioxide and the formation of various organic radicals. rsc.orgcopernicus.org

In the presence of oxygen, a photocatalytic cycle is established. The photogenerated Fe(II) can be reoxidized to Fe(III) by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and hydroperoxyl radicals (HO₂•), which are also products of the radical chemistry. copernicus.orgnih.gov This cycling between Fe(II) and Fe(III) facilitates the continuous degradation of citric acid. copernicus.org

Studies have shown that the photochemistry of Fe(III)-citrate can be influenced by the physical state of the system. For instance, in viscous aerosol particles, the diffusion of oxygen can become a limiting factor, leading to anoxic conditions within the particle and affecting the reoxidation rate of Fe(II). nih.gov In atmospheric microdroplets, the reoxidation of photogenerated Fe(II) is significantly faster than in bulk solutions, which is attributed to the high availability of oxygen and radical chain reactions involving carbon-centered radicals derived from citric acid. acs.orgresearchgate.net

Photoexcitation: An iron(III)-citrate complex absorbs a photon.

Charge Transfer: An electron is transferred from the citrate ligand to the Fe(III) ion.

Decomposition: The resulting complex is unstable and decomposes into Fe(II) and a citrate radical.

Decarboxylation: The citrate radical loses a molecule of CO₂.

Reoxidation: In the presence of O₂, Fe(II) is reoxidized to Fe(III), often involving ROS, thus completing the photocatalytic cycle. copernicus.org

This photochemical process is a crucial source of dissolved Fe(II) in sunlit surface waters, impacting aquatic biogeochemical cycles. researchgate.net

Adsorption and Desorption Processes on Mineral Surfaces

The interaction of iron citrate with mineral surfaces is a key process in soils and sediments, influencing the transport and bioavailability of iron and organic carbon. The adsorption and desorption of citrate on iron oxides like goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃) have been extensively studied.

Citrate adsorption on these mineral surfaces is pH-dependent, generally showing a broad adsorption maximum in the acidic to near-neutral pH range, with decreasing adsorption as the pH increases. nsf.gov This is due to changes in the surface charge of the mineral and the speciation of the citrate molecule. nsf.gov

Research indicates that citrate can adsorb to iron oxide surfaces through different mechanisms:

Outer-sphere complexation: The citrate molecule is held near the surface by electrostatic forces without direct bonding to the surface iron atoms.

Inner-sphere complexation: The citrate molecule forms direct coordinate bonds with the iron atoms on the mineral surface. This can be further categorized as monodentate (one bond) or bidentate (two bonds). nsf.gov

Studies using techniques like Attenuated Total Reflectance FTIR (ATR-FTIR) spectroscopy suggest that on hematite, citrate adsorbs predominantly as an outer-sphere complex, with a smaller fraction forming bidentate inner-sphere complexes at specific surface sites. nsf.gov For goethite, evidence points to the formation of both inner- and outer-sphere complexes. nsf.gov

The presence of citrate can also influence the dissolution of iron minerals. The complexation of surface Fe(III) by citrate can promote the release of iron into the solution. d-nb.info Conversely, the adsorption of Fe(II) onto clay minerals can be influenced by citrate, which can form soluble complexes with Fe(II) and affect its interaction with the mineral surface. nih.gov

The following table summarizes the adsorption characteristics of citrate on common iron oxide minerals.

MineralPredominant Adsorption MechanismInfluencing Factors
Hematite Primarily outer-sphere complexation, with some inner-sphere bidentate complexes. nsf.govpH, particle size. nsf.gov
Goethite Both inner-sphere (monodentate and bidentate) and outer-sphere complexes. nsf.govpH, citrate concentration. cambridge.org
Ferrihydrite Strong adsorption and co-precipitation. diva-portal.orgpH, presence of other organic matter.

Role in Soil Organic Matter Complexation and Mobilization

Iron citrate plays a crucial role in the complexation and mobilization of soil organic matter (SOM). Citrate, being a component of root exudates, can enhance the dissolution of iron-bearing minerals in the soil, thereby mobilizing iron. regulations.gov This mobilized iron can then interact with dissolved organic matter (DOM).

The interactions between iron, citrate, and DOM are complex. Iron can act as a bridge, forming ternary complexes of the type DOM-Fe-citrate. mdpi.com This process can enhance the binding of certain components of DOM. For instance, research has shown that the presence of iron significantly increases the sorption of arsenic-containing DOM, with Fe(citrate) acting as an electron acceptor that promotes this binding. mdpi.com

Iron-bearing minerals, particularly poorly crystalline phases like ferrihydrite, are major sinks for organic carbon in soils. acs.org The adsorption of DOM onto these minerals is a key mechanism for carbon sequestration. The chemical nature of the DOM influences its adsorption, with aromatic and lignin-like compounds showing preferential adsorption to short-range-order iron minerals. acs.org

The process of co-precipitation, where dissolved Fe(II) is oxidized and precipitates in the presence of DOM, is another important mechanism for the association of iron and organic matter. rsc.org Studies have shown that the resulting Fe(III)-organic carbon phase can be similar to Fe(III)-citrate, highlighting the importance of carboxyl groups in these interactions. rsc.org

In environments with fluctuating redox conditions, the dissolution of these Fe-OM associations under anoxic conditions can release both iron and organic carbon back into the solution. rsc.org

Enzymatic Catalysis and Biocatalytic Transformations Involving Iron-Citrate

Iron-Dependent Enzymes with Citrate as a Co-factor or Substrate

Aconitase is a key iron-dependent enzyme where citrate serves as a substrate. github.ioresearchgate.net This enzyme contains an iron-sulfur [4Fe-4S] cluster that is essential for its catalytic activity. researchgate.net Aconitase catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate, a critical step in the tricarboxylic acid (TCA) cycle. github.ioutoronto.ca

There are two main isoforms of aconitase in mammalian cells:

Mitochondrial Aconitase (ACO2): This isoform is a key enzyme in the TCA cycle, which is central to cellular energy production. mdpi.com It also plays a role in mitochondrial DNA maintenance. github.io

Cytosolic Aconitase (ACO1): This bifunctional enzyme also catalyzes the citrate-to-isocitrate conversion in the cytoplasm. researchgate.net However, under low iron conditions, it loses its iron-sulfur cluster and functions as an Iron Regulatory Protein (IRP1), which regulates the expression of proteins involved in iron metabolism. github.ioutoronto.ca

The catalytic mechanism involves the direct binding of the citrate substrate to a specific iron atom (Feα) in the [4Fe-4S] cluster of the active site. utoronto.ca

In some bacteria, such as Staphylococcus aureus, citrate is a precursor in the biosynthesis of the siderophore staphyloferrin B. The enzyme SbnH, a decarboxylase, acts on a citryl-containing substrate. Interestingly, free citrate can bind to this enzyme and inhibit its activity, suggesting a potential regulatory mechanism linked to iron availability. nih.gov

Redox Mechanisms in Biological Systems (e.g., Fe(II)/Fe(III) cycling)

Iron-citrate complexes are involved in redox cycling between Fe(II) and Fe(III) in biological systems. The redox potential of the Fe(III)-citrate/Fe(II)-citrate couple has been reported to be in the range of -0.03 V to +0.01 V, making it redox-active under physiological conditions. nih.govacs.org

These complexes can participate in Fenton-like reactions, where Fe(II)-citrate reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals. The Fe(III)-citrate formed can then be reduced back to Fe(II)-citrate by reducing agents like ascorbate (B8700270), allowing for a continuous cycle of radical production. nih.govacs.org This redox cycling is implicated in conditions of iron overload, where non-transferrin-bound iron, often in the form of citrate complexes, can contribute to oxidative stress. nih.gov

The reaction with ascorbate involves the initial rapid formation of a mixed iron-citrate-ascorbate complex, followed by a slower reduction of Fe(III) to Fe(II). nih.govresearchgate.net

In certain microorganisms, iron-citrate complexes are part of biogeochemical iron cycles. For example, anoxygenic phototrophic bacteria like Rhodobacter ferrooxidans can oxidize Fe(II)-citrate. nih.gov This biological oxidation can be coupled with the abiotic photoreduction of Fe(III)-citrate, creating a "cryptic" iron cycle where iron is rapidly turned over between its Fe(II) and Fe(III) states, even at low measurable Fe(II) concentrations. nih.gov

The following table presents key kinetic parameters for redox reactions involving iron citrate.

ReactionReactantsRate Constant (k)Conditions
Reduction of Fe(III)-citrate by Ascorbate Fe(III)-citrate, Ascorbate~3 M⁻¹ s⁻¹pH 7.4
Hydroxylation (Fenton reaction) Fe(II)-citrate, H₂O₂5 M⁻¹ s⁻¹ (aerobic), 13 M⁻¹ s⁻¹ (anaerobic)pH 7.4
Slow Redox Cycling Fe-citrate, Ascorbate, H₂O₂~5 x 10⁻² M⁻¹ s⁻¹pH 7.4

Data sourced from nih.govacs.org.

Ligand Exchange Kinetics and Thermodynamics in Complex Biological Media

The exchange of citrate with other ligands in iron complexes is a fundamental process in biological systems, governing the transfer of iron between different carriers. The kinetics and thermodynamics of these ligand exchange reactions are complex and depend on the nature of the incoming ligand and the speciation of the iron-citrate complex.

A notable example is the ligand exchange between ferric citrate and the siderophore desferrioxamine B (DFB). Studies conducted at high citrate-to-iron ratios, where mononuclear ferric dicitrate and monocitrate complexes are the dominant species, have elucidated the mechanism of this exchange. researchgate.netacs.orgebi.ac.uk

Three potential pathways for this ligand exchange have been proposed:

Direct Association: The incoming ligand (DFB) directly associates with the ferric dicitrate complex, forming a ternary intermediate before the release of citrate.

Dissociative Pathway: One citrate molecule first dissociates from the ferric dicitrate complex to form a ferric monocitrate intermediate, which then reacts with the incoming ligand.

Complete Dissociation: Both citrate molecules dissociate, and the hydrated ferric ion is then complexed by the new ligand.

The transfer of iron from citrate to proteins like transferrin is also a crucial ligand exchange process. The rate-limiting step in this transfer can be the depolymerization of polynuclear iron-citrate complexes to more reactive, lower molecular weight species, especially at lower citrate-to-iron ratios. researchgate.net At higher ratios, where monomeric ferric dicitrate is prevalent, the reaction proceeds more rapidly. researchgate.net

Applications in Advanced Materials Science and Catalysis Excluding Human Clinical Data

Precursor for Iron Oxide Nanomaterials Synthesis

Iron citrate (B86180) is a widely utilized precursor for the synthesis of various iron oxide nanomaterials. rsc.orgresearchgate.net The citrate anion plays a significant role, acting not only as an iron source but also as a complexing agent, and upon decomposition, can influence the reaction environment, thereby controlling the final product's characteristics. scispace.com Its thermal decomposition is a key method for producing pure phase iron oxides, with the resulting phase often dependent on the atmosphere and temperature. For instance, thermal decomposition in an inert atmosphere at 500°C can yield pure magnetite, while decomposition in an oxygen atmosphere at 1000°C produces pure hematite (B75146) nanomaterials. researchgate.net

The use of iron citrate and its derivatives, such as ammonium (B1175870) iron citrate, allows for the controlled synthesis of specific iron oxide phases, including magnetite (Fe₃O₄), hematite (α-Fe₂O₃), and goethite (α-FeOOH). researchgate.netresearchgate.netrsc.org The synthesis method and reaction conditions are critical in determining which polymorph is formed.

Hydrothermal synthesis using ammonium iron(III) citrate can be precisely controlled to produce maghemite (γ-Fe₂O₃), a phase closely related to magnetite, by adjusting reaction time and temperature. researchgate.net In some cases, the addition of other iron salts like iron(III) nitrate (B79036) to the ammonium iron(III) citrate precursor can lead to the formation of hematite as a byproduct alongside maghemite. researchgate.net Solventless thermal decomposition of iron(III) citrate in the presence of co-precursors like malonic acid has been shown to produce either pure hematite or a mixture of hematite and magnetite, depending on the ratio of the components. researchgate.net Goethite is often synthesized as a precursor to hematite; it can be formed at high pH values and then converted to hematite through calcination. ajol.infoscielo.org.za While direct synthesis of goethite from iron citrate is less commonly detailed, the citrate ligand's ability to control iron ion availability in solution is a key principle applicable to the precipitation of various iron oxy-hydroxides. academicjournals.org

Table 1: Synthesis of Iron Oxide Phases from Iron Citrate Precursors

Target Iron Oxide Synthesis Method Precursor(s) Key Findings & Citations
Magnetite (Fe₃O₄) Thermal Decomposition Iron(III) citrate Pure magnetite (size ~4 nm) is formed under an inert atmosphere at 500°C. researchgate.net
Hematite (α-Fe₂O₃) Thermal Decomposition Iron(III) citrate Pure hematite is formed when decomposed in an O₂ atmosphere at 1000°C. researchgate.net
Hematite (α-Fe₂O₃) Sol-gel Iron(III) nitrate, Citric acid A gel is formed and then annealed at temperatures from 400-600°C to produce hematite nanoparticles. scielo.org.za
Maghemite (γ-Fe₂O₃) Hydrothermal Synthesis Ammonium iron(III) citrate Crystallite size and distribution can be tuned by adjusting reaction temperature and time. researchgate.net
Hematite/Magnetite Mix Solventless Thermal Decomposition Iron(III) citrate, Malonic acid A mixture of hematite and magnetite is formed, with gradual conversion to magnetite as the co-precursor amount increases. researchgate.net
Goethite (α-FeOOH) Precipitation / Aging Ferric nitrate, NaOH Goethite is formed as a precursor, which is then calcined to produce hematite. scielo.org.zaacademicjournals.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

The presence of citrate during the synthesis of iron oxide nanoparticles has a profound effect on the morphology, particle size, and crystallinity of the final product. scispace.commdpi.com The citrate ion can act as a capping agent, adsorbing to the surface of growing nanocrystals and influencing their growth rates on different crystallographic planes. ntnu.no This control is essential for tailoring the material's properties for specific applications.

Research using a continuous hydrothermal method to prepare Fe-Co oxide nanoparticles demonstrated that using ammonium iron citrate as the iron precursor, instead of iron nitrate, markedly improves the crystallinity of the nanoparticles. rsc.orgscispace.com This is attributed to the formation of a homogeneous reaction environment and complexes between citrate and the metal ions. rsc.orgscispace.com The result is well-crystallized particles with a more uniform elemental distribution. scispace.comrsc.org In other methods, such as the sol-gel synthesis of hematite, citric acid is used to form a gel precursor, which upon annealing yields nanoparticles whose properties are dependent on the annealing temperature. scielo.org.za The use of citrate can also influence particle size; for instance, it is often used to obtain nanoparticles smaller than 3 nm, although this can sometimes lead to reduced crystallinity and magnetic properties. mdpi.com

Table 2: Effect of Citrate on Iron Oxide Nanoparticle Properties

Synthesis Method Precursor System Effect of Citrate Resulting Properties Citations
Continuous Hydrothermal Ammonium iron citrate vs. Iron nitrate Acts as a complexing agent, promotes a homogeneous reaction environment. Markedly improved crystallinity, more uniform Fe and Co distribution. rsc.org, scispace.com, rsc.org
Hydrothermal Ammonium iron(III) citrate Controls crystallite size and size distribution. Tunable nanocrystal size. researchgate.net
Co-precipitation Sodium citrate as a stabilizer Surface coating, electrostatic stabilization. Did not change the crystalline nature of magnetite nanoparticles. ntnu.no rsdjournal.org, rsdjournal.org, ntnu.no
Solventless Thermal Decomposition Iron(III) citrate with co-precursors Modulates phase formation (hematite vs. magnetite). Control over the final iron oxide phase. researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Controlled Synthesis of Magnetite, Hematite, and Goethite

Catalytic Applications in Organic Synthesis and Industrial Processes

Iron citrate complexes and iron oxides derived from them are effective catalysts in a range of chemical reactions. Iron's abundance, low cost, and environmental compatibility make it a desirable alternative to noble metal catalysts. rsc.orgnih.gov

Iron citrate plays a crucial role in advanced oxidation processes (AOPs), particularly in Fenton and photo-Fenton reactions, for the degradation of persistent organic pollutants in wastewater. researchgate.netmdpi.com In the conventional Fenton process, which operates at an acidic pH, soluble Fe²⁺ ions catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). mdpi.com

The use of citric acid as a chelating agent allows the formation of stable iron-citrate (Fe:Cit) complexes, which extends the efficacy of the Fenton process to a wider pH range, even up to pH 9.0. mdpi.com This is a significant advantage over the traditional Fenton reaction, which is limited by the precipitation of iron hydroxides at pH values above 4. mdpi.com The Fe:Cit complex can be formed directly using industrial by-products like metallurgical slag as an iron source, promoting a circular economy approach. mdpi.com In photo-Fenton processes, the Fe:Cit complex is photo-active, and irradiation with light enhances the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and improving the degradation efficiency of micropollutants. mdpi.com While homogeneous iron catalysts can lead to the formation of iron-containing sludge, heterogeneous catalysts derived from iron precursors are being explored to mitigate this issue. researchgate.net

Iron citrate can be used to generate both homogeneous and heterogeneous catalysts for various industrial and organic synthesis applications. In homogeneous catalysis, the Fe:Cit complex itself can be the active species, as seen in Fenton-like processes. mdpi.com

More commonly, iron citrate serves as a precursor to synthesize heterogeneous catalysts, such as iron oxide nanoparticles. researchgate.netrsc.org These iron oxide catalysts are active in numerous reactions, including Fischer-Tropsch synthesis, the water-gas shift reaction, and the oxidation of organic compounds. geoscienceworld.org The catalytic activity is strongly influenced by the iron oxidation state, surface area, and crystal phase of the iron oxide, all of which can be controlled by the synthesis parameters when using an iron citrate precursor. researchgate.netgeoscienceworld.org For example, iron-catalyzed graphitization involves pyrolyzing mixtures of an organic precursor and an iron source, which can be an iron salt of an organic acid like citrate, to produce nanostructured graphitic carbons for applications such as electrocatalysis. rsc.org While the broad field of iron catalysis in organic synthesis is vast, the specific use of well-defined iron citrate complexes as the primary catalyst is a more specialized area, with much of the research focusing on the generation of catalytically active iron oxides or in-situ formed species. nih.gov

Fenton-like Processes for Wastewater Treatment and Micropollutant Removal

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are crystalline coordination polymers constructed from metal ions or clusters linked by organic ligands. google.comacs.org Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. acs.org

Citric acid, being a multifunctional organic ligand with both carboxyl and hydroxyl groups, is a suitable building block for constructing MOFs and coordination polymers. researchgate.net Research has led to the synthesis of iron-based coordination polymers using citrate ligands. For example, a neutral iron(II) citrate coordination polymer, [Fe(H₂cit)(H₂O)]n, was synthesized hydrothermally. researchgate.net Its structure consists of one-dimensional chains of corner-sharing Fe(II)O₆ octahedra that are cross-linked by the citrate ligands, forming a pseudo-three-dimensional framework. researchgate.net The development of MOFs from high-valence metal ions like Fe³⁺ can be challenging, but processes are being developed to create iron-based MOFs in both polycrystalline and monocrystalline forms. google.com The electrosynthesis of iron-based metal-organic materials has also been explored, where the coordination of carboxylate groups from various ligands to iron centers produces amorphous films with potential electrochemical applications. acs.org The use of biocompatible linkers like citric acid is of particular interest for creating so-called "bio-MOFs". researchgate.net

Structure-Property Relationships in Iron-Citrate MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The defining characteristic of MOFs is the exceptional control they offer over their structural and chemical properties, which in turn dictates their function. The relationship between the structure of a MOF and its properties is fundamental to designing materials for specific applications. In the context of iron-citrate MOFs, these relationships are governed by the interplay between the iron metal centers and the citrate organic linkers.

The geometry of the metal cluster, the connectivity of the organic linker, and the resulting network topology are primary determinants of a MOF's properties. For instance, the choice of metal and linker can influence the pore size and shape, total surface area, and the chemical environment within the pores. These structural features are directly correlated with properties such as gas storage capacity, molecular separation efficiency, and catalytic activity. An increase in pore volume and largest cavity diameter is generally associated with a greater Brunauer–Emmett–Teller (BET) surface area, which can enhance performance in applications requiring high surface accessibility. osti.gov

In iron-based MOFs, the iron centers can act as catalytic sites. The accessibility of these sites to reactants is a function of the framework's porosity. The structure also impacts the material's stability. For example, a higher degree of coordination between the metal center and the organic linkers can enhance the mechanical stability of the MOF. geoscienceworld.org The chemical nature of the linker, such as the presence of additional coordination sites, can guide the formation of more stable structures. Research has shown that strategically inserting coordination sites into ligands can shift a MOF's structure from an interpenetrated to a more stable and porous self-penetrated framework. acs.org

The synthesis of a neutral ferrous citrate MOF has been reported, featuring a pseudo-three-dimensional framework built from infinite chains of iron polyhedra. researchgate.net In this structure, the iron nodes are hexa-coordinated by two partially deprotonated citrate molecules and one water molecule, forming a distorted octahedral geometry. researchgate.net However, many iron-based MOFs, particularly those synthesized with trimesic acid (BTC) like Fe-BTC, can be amorphous or possess a nanocomposite structure with nanocrystalline domains within an amorphous matrix. rsc.org For these materials, long-range crystalline order is absent, and their functionality is driven by the local atomic-scale structure. rsc.org Characterizing these disordered structures is challenging, but understanding the local coordination environment of the iron centers and their connectivity through the citrate linkers is crucial for elucidating their structure-property relationships. rsc.org

Table 1: Structure-Property Correlations in Iron-Based MOFs

Structural Feature Influenced Property Example/Observation Citation(s)
Pore Volume / BET Surface Area Gas Storage Capacity MOFs with higher BET surface areas (e.g., >6000 m²/g) exhibit greater methane (B114726) storage capacity. osti.gov
Metal-Linker Coordination Mechanical Stability A higher degree of coordination positively influences the mechanical stability of MOFs. geoscienceworld.org
Ligand Design Framework Topology & Porosity Insertion of additional coordination sites in a ligand can shift the structure from interpenetrated to self-penetrated, enhancing porosity and stability. acs.org
Local Atomic Structure Catalytic Activity In amorphous MOFs like Fe-BTC, the local coordination and connectivity of iron centers drive the material's diverse catalytic abilities. rsc.org
Chemical Composition Density MOFs with heavier metal ions or larger organic linkers tend to have lower densities. geoscienceworld.org

Role in Environmental Remediation Technologies (Non-Biological/Excluding Human)

Iron citrate complexes play a significant role in various environmental remediation technologies, primarily due to the versatile redox chemistry of iron and the chelating ability of citrate. These properties are harnessed for the removal of heavy metal contaminants and the destruction of persistent organic pollutants in soil and water.

Removal of Contaminants via Chelation or Redox Reactions

Iron citrate has demonstrated effectiveness in the remediation of soils and industrial tailings contaminated with heavy metals. The process typically involves soil washing or leaching with a solution containing citrate. Citrate is a strong chelating agent that can form stable, water-soluble complexes with a variety of heavy metal ions, such as copper (Cu), zinc (Zn), lead (Pb), and cadmium (Cd). tandfonline.comfrontiersin.org This complexation mobilizes the metals from the soil matrix into the aqueous phase, allowing for their separation and removal.

The efficiency of this process can be significantly enhanced by the presence of ferric iron (Fe³⁺). jst.go.jp Fe³⁺ acts as a powerful oxidizing agent, capable of breaking down stable metal-sulfide minerals often found in mine tailings. jst.go.jp The combination of the oxidizing power of Fe³⁺ and the complexing ability of citrate allows for the effective leaching of metals that would otherwise remain insoluble. jst.go.jp For example, studies have shown that a combination of citric acid and ferric chloride can achieve nearly 100% leaching efficiency for Zn, Pb, and Cu from tailings within a few hours. jst.go.jp

Furthermore, photochemical processes involving Fe(III)-citrate complexes can be used to treat the resulting leachate. Under UV irradiation, ligand-to-metal charge transfer reactions occur in the Fe(III)-citrate complexes, leading to the degradation of the citrate and subsequent coagulation and precipitation of the heavy metals, achieving removal efficiencies above 97%. acs.org This method offers an environmentally friendly approach for the simultaneous removal of multiple toxic heavy metals from contaminated soils. acs.org

Table 2: Efficiency of Heavy Metal Removal Using Citrate-Based Leaching

Contaminant(s) Leaching Agent(s) Removal Efficiency Source Material Citation(s)
Cu, Zn, Pb, Cd Citric Acid (CA) and Polyepoxysuccinic Acid (PESA) Cu: 86.06%, Zn: 74.55%, Pb: 67.88%, Cd: 91.63% Contaminated Soil tandfonline.com
As, Cd Citrate Washing + UV Irradiation As: 73.0%, Cd: 67.3% (from soil); >97% (from leachate) Contaminated Soil acs.org
Zn, Pb, Cu 1 M Citric Acid + 3 M Fe³⁺ Almost 100% Mine Tailings jst.go.jp
As 1 M Citric Acid + 3 M Fe³⁺ 7.4% Mine Tailings jst.go.jp

Iron-Citrate in Advanced Oxidation Processes

Iron citrate is a key component in chelate-modified advanced oxidation processes (AOPs), particularly photo-Fenton reactions, for the degradation of persistent organic pollutants in water. The conventional Fenton process, which uses iron salts and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), is most effective under acidic pH conditions to prevent the precipitation of iron hydroxides. The use of citrate as a chelating agent allows the Fenton reaction to be extended to neutral or near-neutral pH ranges by keeping iron soluble and catalytically active. researchgate.netdoi.orgnih.govrsc.orgresearchgate.net

The Fe(III)-citrate complex is photoactive and strongly absorbs light in the UV and visible regions. rsc.orgresearchgate.net Upon irradiation, the complex undergoes a ligand-to-metal charge transfer (LMCT) reaction, which results in the reduction of Fe(III) to Fe(II) and the oxidative degradation of the citrate ligand. nih.govnih.govcopernicus.org The photochemically generated Fe(II) then reacts with H₂O₂ in the classic Fenton reaction to produce powerful hydroxyl radicals, which are capable of non-selectively oxidizing a wide range of organic pollutants. geoscienceworld.org

Table 3: Degradation of Organic Pollutants Using Iron-Citrate Based Advanced Oxidation Processes

Target Pollutant Process Key Conditions Degradation Efficiency Citation(s)
Carbamazepine (CBZ) Photo-Fenton with recycled magnetite and citrate [Magnetite]=0.3 g/L, [H₂O₂]=0.5 mM, [Citrate]=0.1 mM, UVA irradiation ~77% (improved to 99% with increased contact time) doi.org
Sulfadiazine (B1682646) (SDZ) Peroxymonosulfate (B1194676) (PMS) activation with Fe/C catalyst from ferric citrate [Fe/C-900]=0.1 g/L, [PMS]=0.5 mmol/L 98.7% within 60 min rsc.org
Trichloroethylene (TCE) Chelate-modified Fenton Fe(II):Citrate:H₂O₂ ratio of 1:1:8, near-neutral pH >80% osti.govnih.gov
Methylene Blue Photo-Fenton with Fe₂O₃ and citrate - 96.1% (from 20% without citrate) mdpi.com
Dexamethasone, Naproxen, Ketorolac Photo-Fenton using Fe:Cit complex from metallurgical slag 5 cm liquid depth, 500 W/m² irradiance 85-90% in 5 min mdpi.com

Analytical Chemistry Methodologies for Iron Citrate Detection and Quantification

Spectrophotometric and Colorimetric Assays for Iron and Complex Formation

Spectrophotometric and colorimetric assays are widely used for the determination of iron and the study of iron-citrate complex formation due to their simplicity, cost-effectiveness, and adaptability. researchgate.net These methods are based on the principle that iron ions, either free or complexed, can absorb light at specific wavelengths or can react with a chromogenic agent to produce a colored compound whose absorbance is proportional to the iron concentration. nih.govsigmaaldrich.com

A common approach involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts with a specific ligand to form a colored complex. pjoes.com For instance, in a slightly acidic medium, ferrous ions form a red-pink complex with 2,2'-dipyridine, which has a molar absorption coefficient of 8.7 × 10³ M⁻¹cm⁻¹ at a wavelength of 522 nm. pjoes.com To ensure all iron is in the ferrous state, reducing agents like hydroxylamine (B1172632) or ascorbic acid are often used. pjoes.com The presence of citrate (B86180) can prevent the precipitation of other easily hydrolyzed cations. pjoes.com

Another widely used chromogen is Ferene S, which reacts with Fe²⁺ to form a stable, colored complex with a maximum absorbance at 593 nm. sigmaaldrich.comapexbt.com This method is highly sensitive and can be used to detect iron concentrations in the micromolar range. apexbt.com Similarly, the ferrozine-based colorimetric assay allows for the quantification of iron in cultured cells in amounts ranging from 0.2 to 30 nmol. nih.gov This assay can detect both ferrous and ferric iron with high accuracy. nih.gov

UV-Vis spectrophotometry can also be used to directly study the speciation of iron(III)-citrate complexes in aqueous solutions. nih.govresearchgate.net By recording the UV-Vis spectra at varying pH levels and citrate concentrations, different spectrally active species can be identified. nih.govresearchgate.net For example, studies have revealed the existence of species such as FeLH, FeL₂H₂³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻, each with distinct spectral characteristics. nih.gov Isosbestic points in the spectra, where the molar absorptivity of different species is the same, can indicate the presence of equilibria between these complexes. researchgate.net A method for the spectrophotometric determination of citrates in acidic solutions (pH < 1.0) at 209 nm has also been developed, offering high precision and accuracy. jfda-online.com

Table 1: Comparison of Common Colorimetric Reagents for Iron Determination

ReagentWavelength (λmax)Molar Absorptivity (ε)Key Features
2,2'-Dipyridine522 nm8.7 × 10³ M⁻¹cm⁻¹Forms a stable red-pink complex with Fe(II). pjoes.com
Ferene S593 nm-Highly sensitive for both Fe(II) and Fe(III) after reduction. sigmaaldrich.comapexbt.com
Ferrozine (B1204870)--Quantifies iron in cultured cells; detects both ferrous and ferric iron. nih.gov
o-Phenanthroline508 nm-Forms an intensely colored complex with Fe(II). colostate.edu

Derivatization Reactions for Enhanced Detectability

While direct spectrophotometric methods are useful, derivatization reactions can significantly enhance the detectability of iron citrate, especially in complex matrices where background interference is high. Derivatization involves chemically modifying the analyte to produce a new compound with improved detection characteristics, such as a higher molar absorptivity or a shift in the absorption maximum to a region with less interference.

For iron determination, the most common derivatization strategy is the complexation of iron with a chromogenic ligand, as discussed in the previous section. Reagents like 2,2'-dipyridine, o-phenanthroline, and ferrozine act as derivatizing agents by forming intensely colored complexes with iron, thereby increasing the sensitivity and selectivity of the assay. nih.govpjoes.comcolostate.edu For instance, the reaction of Fe(II) with o-phenanthroline forms a stable, colored complex that can be easily quantified. colostate.edu

Chromatographic Separation Techniques (HPLC, Ion Chromatography, MEKC)

Chromatographic techniques are powerful tools for the separation, identification, and quantification of iron citrate and its various species. High-performance liquid chromatography (HPLC), ion chromatography (IC), and micellar electrokinetic chromatography (MEKC) are particularly well-suited for this purpose.

HPLC, often coupled with detectors like UV-Vis, inductively coupled plasma mass spectrometry (ICP-MS), or electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), is a versatile technique for analyzing iron-citrate complexes. mdpi.comrsc.orgoup.com Different HPLC modes can be employed, including reverse-phase and hydrophilic interaction liquid chromatography (HILIC). rsc.orgsielc.com For example, a reverse-phase HPLC method using a C18 column has been used to determine the concentration of micropollutants in the presence of an iron-citrate complex. mdpi.com HILIC has been successfully applied to separate iron-citrate and iron-malate complexes. rsc.org

Ion chromatography is an effective method for determining the ionic composition of iron-containing compounds. asianpubs.orgnih.gov It is particularly useful for quantifying citrate and other anions like pyrophosphate and sulfate (B86663) that may be present in iron citrate formulations. nih.gov Anion-exchange chromatography with suppressed conductivity detection can be used for the simultaneous determination of these anions. asianpubs.org

Detection and Speciation in Complex Matrices

A significant challenge in the analysis of iron citrate is its detection and speciation in complex matrices such as biological fluids (e.g., xylem sap) and pharmaceutical formulations. oup.comnih.gov The lability of iron-citrate complexes and their dynamic equilibria can make speciation analysis difficult. rsc.org

The coupling of HPLC with sensitive and selective detectors like ICP-MS and ESI-TOF-MS has proven to be a powerful approach for the speciation of iron-citrate complexes in complex samples. oup.compublicationslist.org HPLC-ICP-MS allows for the quantification of iron associated with different complexes, while HPLC-ESI-TOF-MS provides information about the molecular weight and structure of these complexes. oup.com This integrated approach has been used to identify and quantify di- and tri-iron(III)-citrate complexes in the xylem sap of plants. oup.com Isotope-dilution techniques, where a stable isotope of iron is used as an internal standard, can help to correct for on-column phenomena like degradation and artifact formation, further improving the accuracy of quantification. rsc.org

Electrochemical Methods (Voltammetry, Potentiometry)

Electrochemical methods offer a sensitive and selective alternative for the analysis of iron citrate. researchgate.net These techniques are based on the measurement of electrical properties like potential or current that arise from electrochemical reactions involving the analyte. asminternational.org Voltammetry and potentiometry are two of the most commonly used electrochemical techniques for iron analysis. researchgate.netacs.org

Voltammetric methods, such as cyclic voltammetry and linear sweep voltammetry, involve applying a varying potential to an electrode and measuring the resulting current. acs.org These techniques can provide information about the redox behavior of iron-citrate complexes and can be used for their quantification. nih.gov Studies have shown that iron(III)-citrate complexes exhibit distinct redox processes at different potentials, corresponding to the reduction of various mono- and di-citrate species as well as polynuclear complexes. nih.gov

Potentiometry, on the other hand, measures the potential of an electrochemical cell under conditions of essentially zero current. acs.org This technique can be used to determine the stability constants of iron-citrate complexes by measuring the change in potential as a function of pH or ligand concentration. nih.gov

Sensing and Speciation Analysis of Iron Citrate Complexes

Electrochemical methods are well-suited for the development of sensors for the real-time monitoring of iron citrate. researchgate.net These sensors can be based on various electrode materials, including mercury, platinum, and glassy carbon. iyte.edu.tr The selectivity of these sensors can be enhanced by modifying the electrode surface with specific complexing agents that have a high affinity for iron.

Electrochemical techniques have also been successfully applied to the speciation analysis of iron-citrate complexes in aqueous solutions. nih.gov By analyzing the voltammetric and potentiometric data, it is possible to identify the different iron-citrate species present in a sample and to determine their relative concentrations and stability constants. nih.gov For example, a detailed study combining voltammetry and UV-Vis spectrophotometry has allowed for the characterization of several iron(III)-citrate complexes and the determination of their stability constants. nih.gov

Table 2: Electrochemical Techniques for Iron Citrate Analysis

TechniquePrincipleApplications
VoltammetryMeasures current as a function of applied potential. acs.orgQuantification of iron-citrate complexes, study of redox behavior. nih.gov
PotentiometryMeasures potential at near-zero current. acs.orgDetermination of stability constants of iron-citrate complexes. nih.gov

Atomic Absorption and Emission Spectrometry for Iron Content

Atomic absorption spectrometry (AAS) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) are highly sensitive and specific techniques for determining the total iron content in samples containing iron citrate. europa.euoup.com These methods are based on the principle that atoms of an element can absorb or emit light at characteristic wavelengths.

In AAS, a sample is atomized in a flame or a graphite (B72142) furnace, and the amount of light absorbed by the ground-state iron atoms at a specific wavelength (typically 248.3 nm) is measured. oiv.int The absorbance is directly proportional to the concentration of iron in the sample. oiv.int AAS is a robust and widely used method for iron determination in various matrices, including biological samples and pharmaceutical products. researchgate.netoup.com

ICP-AES is another powerful atomic emission technique where the sample is introduced into an inductively coupled plasma, which excites the iron atoms to higher energy levels. europa.eu As the excited atoms return to their ground state, they emit light at specific wavelengths, and the intensity of this emission is proportional to the iron concentration. europa.eu ICP-AES is known for its high sensitivity and ability to perform multi-element analysis. europa.eu

Both AAS and ICP-AES are often used as reference methods to validate the results obtained from other techniques like colorimetric assays or chromatographic methods. researchgate.netnih.gov For solid samples, a mineralization step, such as dry ashing, may be required to bring the iron into solution before analysis. oiv.int

Table 3: Atomic Spectrometry Techniques for Iron Content Analysis

TechniquePrincipleKey Features
Atomic Absorption Spectrometry (AAS)Measures the absorption of light by ground-state atoms. oiv.intHigh specificity, robust, widely used for iron determination. oup.com
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)Measures the light emitted by excited atoms in a plasma. europa.euHigh sensitivity, multi-element capability. europa.eu

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample. lambda-cro.comnih.gov It is highly effective for the precise measurement of total iron in substances like iron citrate, offering high sensitivity and a wide dynamic range. lambda-cro.com The method allows for the quantification of elements at trace and ultra-trace levels, often in the parts-per-billion (μg/L) range. nih.gov

The fundamental principle of ICP-MS involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat of the plasma desolvates, vaporizes, atomizes, and ultimately ionizes the atoms of the elements present in the sample. These resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then quantifies the ions, providing a precise measurement of the elemental concentration. By itself, ICP-MS provides information on the total elemental content but does not identify the chemical form or structure of the analyte. postnova.com

Elemental analysis of iron preparations using ICP-MS presents specific challenges. These can include the separation of iron components from the sample matrix, accounting for endogenous iron levels in biological matrices, and achieving a low limit of quantification (LLOQ). lambda-cro.com To overcome these issues, methods often involve sample preparation, such as acid digestion, to break down the sample matrix before analysis. researchgate.net To ensure accuracy, especially in complex matrices like serum, a stringent approach may be employed, such as subtracting blank matrix iron interference from calibration standards and using an appropriate internal standard. lambda-cro.com

Research has established specific parameters for the analysis of iron-containing compounds, including those released from nanomedicines. nih.gov These parameters are optimized to ensure sensitivity and minimize interferences. nih.gov

Table 1: Example of ICP-MS Operating Parameters for Iron Analysis

Parameter Setting
RF Power 1550 W
Argon Carrier Gas Flow 0.99 L/min
Helium Collision Gas Flow 4.3 mL/min
Monitored Iron Isotope m/z 56

This table is based on parameters used for the analysis of iron species in plasma, which can be adapted for iron citrate analysis. nih.govnews-medical.net

Hyphenated Techniques for Speciation Analysis

Speciation analysis is the process of identifying and quantifying the different chemical forms (species) of an element in a sample. This is critical because the bioavailability, mobility, and toxicity of an element depend heavily on its chemical form. postnova.comnews-medical.net For iron, this means distinguishing between different oxidation states (e.g., Fe(II), Fe(III)) and various complexes, such as iron citrate. news-medical.netspeciation.net

Hyphenated techniques, which couple a separation method with a sensitive detection method, are the standard for speciation analysis. researchgate.netrsc.org The most powerful and common combination for iron speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). researchgate.netnih.govresearchgate.net In this setup, the HPLC system first separates the different iron species present in a sample. postnova.com As the separated species elute from the HPLC column, they are directly introduced into the ICP-MS for element-specific detection and quantification. postnova.comnih.gov

The analysis of iron citrate and other labile iron complexes presents significant challenges. rsc.orgspeciation.net These complexes exist in a fragile equilibrium that can be easily disturbed by interactions with the chromatographic column or changes in the mobile phase. speciation.net This can lead to inaccurate quantification or the formation of analytical artifacts. rsc.org To address these issues, specific chromatographic methods have been developed. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully used to separate iron citrate and iron malate (B86768) complexes. rsc.org Another approach involves Ion Chromatography (IC) coupled with ICP-MS (IC-ICP-MS), which can separate Fe(II) and Fe(III) species based on in-column complexation with agents like pyridine-2,6-dicarboxylic acid (PDCA). news-medical.netspeciation.net

To improve the accuracy of quantification, especially for labile species, species-specific isotope dilution analysis can be employed. speciation.net This advanced method involves introducing an isotopically enriched standard (e.g., ⁵⁷Fe) into the sample. speciation.netoup.com The enriched isotope forms complexes that mirror the natural speciation, acting as an ideal internal standard to correct for on-column degradation or changes in instrument sensitivity. rsc.orgspeciation.net This approach allows for the accurate quantification of specific species like tri-iron(III), tri-citrate complexes found in biological fluids. oup.com

Table 2: Examples of Hyphenated Techniques for Iron Speciation Analysis

Technique Separation Column Mobile Phase / Eluent Application
HPLC-ICP-MS Anion-exchange Gradient of ammonium (B1175870) nitrate (B79036) Separation of Fe(III)-citrate complexes from other iron species. oup.comresearchgate.net
HILIC-ICP-MS/ESI-MS Hydrophilic Interaction Ion Chromatography (HILIC) Acetonitrile/water gradient with ammonium acetate (B1210297) Quantitative determination of iron citrate and iron malate complexes in plant fluids. rsc.org
IC-ICP-MS Anion-exchange (Metrosep A Supp 10 S) 4.0 mmol/L Pyridine-2,6-dicarboxylic acid (PDCA), 20 mmol/L ammonium nitrate Redox speciation of Fe(II) and Fe(III). news-medical.net

Theoretical and Computational Chemistry Studies of Iron Citrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of complex molecular systems, including those of bioinorganic interest like iron citrate (B86180). frontiersin.org DFT provides a good balance between computational cost and accuracy, making it suitable for studying the electronic structure and reactivity of these complexes. frontiersin.orgscispace.com The theory is based on the electron density distribution, n(r), rather than the more complex many-electron wave function. scispace.com

DFT calculations are widely used to determine the optimized geometries of iron citrate complexes. academie-sciences.frajol.info These calculations help in understanding the three-dimensional structure of the molecules. For instance, geometry optimization of iron-containing molecules can be performed using various DFT functionals, such as B3LYP, often in combination with basis sets like 6-31G* for lighter atoms and more specialized basis sets for iron. academie-sciences.frresearchgate.net The process involves finding the minimum energy structure of the molecule. nih.gov

Following geometry optimization, vibrational frequency calculations are typically performed. academie-sciences.frnih.gov These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface but also provide theoretical vibrational spectra (e.g., infrared spectra). ajol.infonih.gov The calculated frequencies can be compared with experimental data from techniques like Fourier-transform infrared spectroscopy (FTIR) to validate the computational model. nih.govcolab.ws For example, the vibrational frequencies for Fe-O bonds in iron complexes have been computationally identified and compared with experimental values. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Iron Complex Studies

Functional Basis Set (Fe) Basis Set (Other Atoms) Application Reference
B3LYP LanL2DZ 6-31++G(d,p) Geometry optimization and vibrational frequencies of Fe(II) and Fe(III) citrates. academie-sciences.fr academie-sciences.fr
B3LYP Ahlrichs' VTZ 6-31G* Geometry optimization of ferrous and ferric hexaaquo ions. researchgate.net researchgate.net
ωB97X-D - - Accurate description of geometries for low and high spin states. researchgate.net researchgate.net

This table is for illustrative purposes and does not represent an exhaustive list.

Iron complexes, including iron citrate, can exist in different spin states (e.g., high spin and low spin), which significantly influence their reactivity and magnetic properties. researchgate.net DFT calculations are instrumental in determining the relative energies of these spin states and predicting the ground spin state. nih.govrsc.org The choice of DFT functional is crucial for accurately describing spin-state energetics, with some functionals like TPSS being better for spin transition energies, while others like ωB97X-D are more accurate for geometries. researchgate.net

The redox potential, which describes the tendency of a species to gain or lose electrons, is another critical property of iron citrate that can be investigated using DFT. researchgate.netnih.gov Computational protocols have been developed to calculate the redox potentials of iron complexes by determining the electronic energy difference between the oxidized (Fe³⁺) and reduced (Fe²⁺) states. nih.govfrontiersin.org These calculations often incorporate a solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent. researchgate.net The accuracy of the calculated redox potential is highly dependent on the chosen DFT functional and basis set. nih.govfrontiersin.org For a set of 21 iron complexes, a protocol using the B3LYP functional with modified basis sets yielded a mean absolute error of 0.112 V compared to experimental values. nih.gov

Table 2: Calculated vs. Experimental Redox Potentials for an Iron Complex

Property Experimental Value (V vs Fc⁺/Fc) Calculated Value (V vs Fc⁺/Fc) DFT Functional Reference

Note: This table illustrates the type of data generated, based on findings for a series of Fe(III)/Fe(II) systems. researchgate.net

Geometry Optimization and Vibrational Frequencies

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules at the atomic level over time. mdpi.comresearchgate.net This method is particularly useful for investigating the dynamic processes of iron citrate in aqueous solutions. researchgate.netacs.org

MD simulations can provide detailed insights into the mechanisms and kinetics of ligand exchange reactions involving ferric citrate. researchgate.net For example, the exchange of a citrate ligand with another chelator like desferrioxamine B (DFB) has been studied, revealing that mononuclear ferric citrate complexes are the primary species involved in the reaction under specific pH and molar ratio conditions. researchgate.net These simulations model the interactions between the iron citrate complex, the incoming ligand, and the surrounding solvent molecules, which are crucial for understanding the reaction pathway. mdpi.comresearchgate.net The interactions between the complex and the solvent, such as water, govern its solubility and reactivity.

Iron citrate complexes can undergo aggregation and polymerization to form larger structures, a process influenced by factors like pH and the iron-to-citrate molar ratio. scienceforecastoa.comresearchgate.net Early studies noted the formation of oligomeric Fe(Cit) complexes and aggregates. scienceforecastoa.com MD simulations can be used to study the initial stages of this process, such as the formation of dimers and larger oligomers from monomeric units. acs.org These simulations track the movement and interactions of individual iron citrate molecules in solution, revealing the forces that drive them to aggregate. acs.orgacs.org The aggregation of iron-containing colloids is known to be highly dependent on the C/Fe molar ratio. acs.org For instance, at low C/Fe ratios, extensive aggregation of Fe(III) particles occurs, while higher ratios lead to greater stabilization. acs.org

Ligand Exchange and Solvent Interactions

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.netnih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy for electronic structure predictions. arxiv.orgaps.org

For iron complexes, ab initio calculations, such as those employing the GGA+U approach, have been used to investigate electronic and magnetic properties. researchgate.net These methods are important for benchmarking and validating the results obtained from more approximate methods like DFT. researchgate.net The development of new ab initio wave function ansatz, such as finite-range embeddings (FiRE), aims to provide highly accurate solutions for large-scale electronic structure problems, which could be applied to complex systems like iron citrate in the future. arxiv.org Software packages like TURBOMOLE are continuously developed to perform robust and efficient quantum chemical simulations, including ab initio molecular dynamics and a wide range of property calculations. stc2024.de

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to create mathematical models that correlate the chemical structure of compounds with their physicochemical properties. researchgate.net While extensively used for organic molecules, the application of classical QSPR methodologies to complex inorganic systems like iron citrate is less direct but conceptually similar. In this context, theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to establish fundamental relationships between the structure of iron-citrate complexes and their properties. rsc.orgresearchgate.net

Research in this area focuses on calculating descriptors that quantify the structural and electronic features of iron-citrate species and relating them to experimentally relevant properties such as stability, reactivity, and binding affinity. These studies provide the foundational data necessary for building predictive QSPR models. For instance, DFT calculations have been employed to determine the adsorption and interaction energies of citrate on iron oxide surfaces. rsc.org Such calculations reveal how structural orientation and coordination mode (e.g., monodentate vs. bidentate chelation) influence the stability of the surface complex. rsc.org

The stability of various iron-citrate complexes in solution is a key property investigated through computational models. The relative stability of different species depends significantly on factors like pH and the iron-to-citrate molar ratio. nih.gov Computational studies have shown that at a 1:1 iron-to-citrate ratio, polynuclear species, likely trinuclear structures, are predominant. nih.gov In contrast, an excess of citrate favors the formation of various mononuclear iron complexes. nih.gov The stability constants (log β) for these species, which quantify their thermodynamic stability in solution, can be determined using a combination of experimental techniques and chemical equilibrium models. acs.orgnih.gov For example, stability constants have been determined for ternary complexes involving iron, citrate, and other metals like uranium. acs.orgnih.gov

The table below summarizes key structure-property relationships for iron-citrate complexes derived from theoretical calculations.

Structural Feature / ConditionCalculated PropertyMethodFinding
Adsorption on α-Fe₂O₃ SurfaceAdsorption EnergyDFTCitrate adsorption is spontaneous, with similar adsorption energies for monodentate and bidentate complexes (~ -70 kJ mol⁻¹). rsc.org
Iron-to-Citrate Molar Ratio (1:1)Species NuclearityMössbauer & EPR Spectroscopy / Theoretical ModelingPolynuclear species, likely a trinuclear structure, are the predominant form in the solution. nih.gov
Iron-to-Citrate Molar Ratio (Citrate Excess)Species NuclearityMössbauer & EPR Spectroscopy / Theoretical ModelingCoexistence of several mononuclear iron species with different coordination environments is confirmed. nih.gov
U(VI)-Fe(III)-Citrate SystemStability Constant (log β)Ion-Exchange Experiments / FITEQL ModelingTernary 1:1:1 and 1:1:2 (U:Fe:Citrate) species form with log β values of 17.10 and 20.47, respectively. acs.orgnih.gov

These computational approaches allow for the prediction of properties for iron-citrate complexes even before they are synthesized or isolated, providing crucial insights into their behavior in biological and environmental systems. tdl.org

Computational Design of Novel Iron-Citrate Architectures

The computational design of novel molecules involves the use of computer simulations to create new chemical structures with specific, desired properties. This in silico approach is increasingly applied in drug discovery and materials science to design compounds like metal chelators. nih.govresearchgate.net While much of the research on iron citrate has focused on characterizing naturally occurring complexes, the principles of computational design can be extended to create novel iron-citrate architectures with tailored functionalities.

The process of designing new iron-citrate architectures would leverage theoretical methods to predict the structure and properties of hypothetical complexes. The design cycle typically begins with defining a target property, such as enhanced stability, specific redox potential, or improved biological activity. tdl.orggrantome.com Computational techniques can then be used to explore a vast chemical space of potential structures that might exhibit this property.

A potential workflow for the computational design of new iron-citrate architectures is outlined below:

Target Definition: A specific property is targeted for optimization. For example, designing a dinuclear iron-citrate complex with a specific redox potential for catalytic applications.

Scaffold Generation: New molecular scaffolds are created. This can be achieved by modifying existing iron-citrate structures (e.g., substituting functional groups on the citrate backbone) or by assembling novel architectures from molecular fragments using algorithmic approaches. Genetic algorithms have been used to explore potential structures for other metallic clusters and could be adapted for this purpose. hkhlr.de

Structure Optimization and Property Prediction: The geometry of the candidate structures is optimized using quantum chemical methods like DFT. Following optimization, key properties such as electronic structure, stability (binding and formation energies), and the target property (e.g., redox potential) are calculated. researchgate.nettdl.org

Virtual Screening and Selection: The designed candidates are screened based on the predicted properties. The most promising structures that meet the predefined criteria are selected for further theoretical investigation or potential experimental synthesis. This iterative process of design and evaluation allows for the rational discovery of new functional molecules. nih.gov

The table below illustrates a hypothetical computational workflow for designing a novel iron-citrate complex.

StepActionComputational MethodObjective
1. DesignPropose a new architecture, e.g., a citrate derivative with an additional chelating group.Molecular Modeling SoftwareCreate a candidate structure with potentially higher iron-binding affinity.
2. OptimizationCalculate the minimum energy conformation of the new complex.Density Functional Theory (DFT)Determine the most stable 3D structure and its geometric parameters. researchgate.net
3. Property CalculationCompute the thermodynamic stability and electronic properties.DFT, Thermodynamic CyclesPredict the formation constant and redox potential of the novel complex. tdl.org
4. EvaluationCompare the predicted properties against the target criteria and known chelators.Data AnalysisAssess whether the designed molecule shows improved characteristics for its intended application. nih.gov

Through such in silico strategies, it is possible to move beyond studying existing iron-citrate species and begin to engineer novel architectures with precisely controlled chemical and physical properties for applications in medicine and materials science.

Emerging Research Frontiers and Future Directions in Iron Citrate Research

Advanced Spectroscopic Probes for In Situ Characterization of Iron Citrate (B86180) in Dynamic Systems

Understanding the speciation of iron citrate in solution—that is, the different forms of complexes that exist—is crucial for predicting its reactivity and bioavailability. The coordination chemistry of iron(III) citrate is complex, with various mononuclear and polynuclear species coexisting in equilibrium, their relative abundance depending on factors like pH and the iron-to-citrate molar ratio. nih.govsigmaaldrich.com Traditional analytical methods often struggle to capture the dynamic nature of these systems. To overcome this, researchers are employing advanced spectroscopic techniques for in situ characterization, providing a window into the real-time behavior of iron citrate complexes in solution.

Mössbauer spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when used with a frozen solution technique, have proven to be powerful tools. nih.gov This approach rapidly freezes the solution, preserving the speciation present in the liquid state for analysis. nih.gov Studies using these techniques have revealed that at a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear structures, are predominant. nih.gov In contrast, when citrate is in excess, a mixture of different mononuclear iron species with varying coordination environments is observed. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another key technique that has been instrumental in identifying the various iron citrate species present in aqueous solutions. sigmaaldrich.com ESI-MS studies have confirmed the coexistence of multiple structures, including monoiron dicitrate complexes and polynuclear species of low nuclearity, and have helped to map out the intricate chemical equilibria that govern their formation. nih.govsigmaaldrich.com

These advanced spectroscopic methods provide invaluable, detailed insights into the structure and nuclearity of iron citrate complexes under biologically relevant conditions, which is fundamental for understanding its role in biochemical processes. nih.gov

Table 1: Spectroscopic Techniques for Iron Citrate Characterization

Spectroscopic TechniqueInformation ObtainedKey Findings
Mössbauer Spectroscopy Iron oxidation state, coordination environment, and nuclearity of iron centers. nih.govConfirmed the presence of polynuclear species at 1:1 iron:citrate ratios and mononuclear species in citrate excess. nih.gov
Electron Paramagnetic Resonance (EPR) Characterization of paramagnetic species, such as mononuclear iron(III) complexes. nih.govProvided evidence for the coexistence of multiple monoiron species with different coordination environments. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification of specific iron-citrate complex ions and their relative abundance in solution. sigmaaldrich.comnih.govRevealed the presence of both mononuclear and polynuclear species, including a previously un-crystallized trinuclear species. nih.gov
UV-Vis Spectrophotometry Monitoring changes in iron-citrate speciation as a function of pH. scienceforecastoa.comShowed distinct spectral shifts corresponding to the formation of different complexes, such as mononuclear [Fe(Cit)₂]⁵⁻. scienceforecastoa.com

Integration into Bio-inspired and Biomimetic Systems (Non-Clinical)

The role of iron citrate in biological iron transport and storage has inspired its use in the development of non-clinical bio-inspired and biomimetic systems. These systems aim to mimic natural processes for technological applications, such as artificial photosynthesis and the study of metal uptake mechanisms.

In the realm of artificial photosynthesis, iron citrate has been investigated as a component in systems that mimic the natural process of converting light energy into chemical energy. Ferritin, an iron storage protein that forms a ferrihydrite core, can act as a bio-photocatalyst. rsc.org In these model systems, citrate serves as a sacrificial electron donor, providing the electrons needed for photoreduction processes, such as the reduction of Au³⁺ to form gold nanoparticles. rsc.org This highlights the potential of iron citrate complexes in driving light-induced chemical reactions, a key step in artificial photosynthesis.

Furthermore, iron-citrate complexes are used as models to study the kinetics and mechanisms of iron uptake by chelators, which are molecules that bind tightly to metal ions. nih.gov Understanding how different iron citrate species (mononuclear vs. polynuclear) transfer iron to these chelators provides fundamental insights into iron bioavailability and the processes by which organisms acquire this essential element. nih.gov The complex speciation of ferric citrate under physiological conditions is a valuable model for understanding the reactivity and bioavailability of non-transferrin-bound iron (NTBI). sigmaaldrich.com

Iron citrate also plays a role in biomimetic approaches to environmental remediation. For instance, the photo-Fenton process, an advanced oxidation process used for water treatment, can be enhanced by using ferric citrate. mdpi.com The Fe:Cit complex is stable over a wide pH range and can be used to generate hydroxyl radicals under illumination to degrade pollutants. mdpi.com This application is inspired by the natural photochemical reactions that iron carboxylates undergo in the atmosphere. rsc.org

Table 2: Bio-inspired Applications of Iron Citrate

Application AreaRole of Iron CitrateSystem/Process
Artificial Photosynthesis Sacrificial electron donor. rsc.orgFerritin-based photocatalyst systems. rsc.org
Biomimetic Iron Uptake Model for iron bioavailability and transfer. sigmaaldrich.comnih.govKinetic studies with iron chelators. nih.gov
Environmental Remediation Photochemically active iron source. mdpi.comPhoto-Fenton process for pollutant degradation. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches for Iron Citrate Production

In line with the growing emphasis on environmental sustainability, research has focused on developing greener methods for synthesizing iron citrate and related materials. These approaches aim to reduce energy consumption, minimize the use of hazardous reagents, and utilize renewable resources, adhering to the principles of green chemistry. mdpi.comaps.org

One promising green synthesis route involves the use of plant extracts as both reducing and capping agents. For example, oak leaf extract has been successfully used to reduce an iron(III) citrate solution to synthesize zero-valent iron nanoparticles (nZVI). asm.org This method utilizes water as a solvent, operates at relatively low temperatures, and avoids the production of harmful byproducts, making it a particularly environmentally friendly process. asm.org The polyphenols present in plant extracts are key to this process, acting as natural reducing agents. carlroth.com

Mechanochemistry is another green technique being explored for the synthesis of iron-containing materials from iron citrate precursors. researchgate.net This method involves milling solid reactants together, often in the absence of a solvent, which reduces waste and energy input. nih.gov For instance, a mechanochemical process using an iron-free citric acid solution milled with steel balls has been developed to produce water-based magnetite magnetic fluids. researchgate.net In this process, the corrosion of the steel balls provides the iron source, and the citrate acts as a reaction accelerator and a stabilizer for the resulting nanoparticles. researchgate.net

Hydrothermal synthesis, which uses water as a solvent at elevated temperatures and pressures, is also considered a greener route for producing crystalline materials. mdpi.com This method has been employed to synthesize iron(II) citrate coordination polymers. capes.gov.br While it requires specialized equipment, hydrothermal synthesis allows for excellent control over the crystallinity and morphology of the final product. mdpi.com

Table 3: Comparison of Synthesis Methods for Iron-Based Materials from Citrate Precursors

Synthesis MethodKey FeaturesAdvantages
Green Synthesis (Plant Extracts) Uses natural extracts (e.g., oak leaf) as reducing/capping agents. asm.orgSustainable, uses renewable resources, low temperature, water-based, non-toxic byproducts. asm.org
Mechanochemistry Solvent-free or low-solvent synthesis via mechanical milling. researchgate.netReduced waste, lower energy consumption, can utilize solid-state reactions. nih.gov
Hydrothermal Synthesis Uses water as a solvent under high temperature and pressure. mdpi.comcapes.gov.brProduces highly crystalline materials, good control over product morphology. mdpi.com
Citrate Pyrolysis Thermal decomposition of a metal-citrate gel precursor. scielo.brSimple, inexpensive precursors, produces nanocrystalline metal oxides. scielo.br

Exploration of Extreme Conditions Chemistry (High Pressure, Temperature)

Investigating the behavior of iron citrate under extreme conditions of high pressure and temperature is a burgeoning field that promises to unlock new material properties and synthesis pathways. While research directly focused on the high-pressure phase diagram of iron citrate itself is limited, studies on its thermal decomposition and its use in hydrothermal and pyrolysis processes provide significant insights into its chemistry at elevated temperatures.

Thermogravimetric analysis (TGA) has been used to determine the thermal stability of iron citrate complexes. For example, a hydrothermally synthesized iron(II) citrate coordination polymer was found to be stable up to 548 K (275 °C). nih.govrsc.org Iron(III) citrate is known to thermally decompose to form iron oxides, such as α-Fe₂O₃, at temperatures around 460 °C. sigmaaldrich.com This property is harnessed in the citrate pyrolysis method, where a metal-citrate precursor gel is heated to produce nanocrystalline metal oxides. scielo.br The pyrolysis temperature is a critical parameter that influences the final composition and structure of the resulting iron oxide phases. scielo.br

Hydrothermal synthesis represents a practical application of high-temperature and high-pressure conditions. In this method, iron citrate or its precursors are subjected to temperatures typically ranging from 100 to 200 °C in a sealed vessel (autoclave), leading to the formation of crystalline materials that may not be accessible under ambient conditions. capes.gov.brrsc.org For instance, the synthesis of an iron(II) citrate coordination polymer was achieved by reacting ferrous chloride with citric acid in a basic solution within an autoclave at 150 °C for one day. rsc.org

While the behavior of pure iron has been extensively studied under extreme pressures and temperatures relevant to the Earth's core, similar systematic studies on complex molecular crystals like iron citrate are yet to be widely reported. asm.orgresearchgate.net Future research in this area could reveal novel phase transitions and chemical transformations, potentially leading to materials with unique electronic or magnetic properties.

Table 4: Thermal Behavior of Iron Citrate and its Derivatives

Compound/ProcessConditionObservation/Product
Iron(II) citrate coordination polymer Heating up to 548 K (275 °C)Thermally stable. nih.gov
Iron(III) citrate Heating to ~460 °CDecomposes to α-Fe₂O₃. sigmaaldrich.com
Citrate Pyrolysis of Ferric Citrate Pyrolysis at 700-1000 °CForms Fe/C catalysts with varying Fe valence states depending on temperature. rsc.org
Hydrothermal Synthesis 150 °C, 1 dayFormation of crystalline iron(II) citrate coordination polymer. rsc.org

Interdisciplinary Approaches with Materials Science and Environmental Engineering for Novel Applications

The unique properties of iron citrate make it a valuable precursor and functional component in interdisciplinary research, particularly at the intersection of materials science and environmental engineering. Its ability to form stable complexes and serve as a source of iron has led to the development of novel materials and processes for a range of applications.

In materials science , iron citrate is widely used as a precursor for the synthesis of various iron-based nanomaterials. The citrate gel method, for example, involves the formation of a homogenous metal-citrate complex in solution, which is then thermally treated to produce finely dispersed, nanocrystalline materials such as iron oxides and mixed-metal ferrites. scielo.br This approach offers excellent control over the stoichiometry and homogeneity of the final product. Iron citrate is also a key ingredient in the synthesis of Fe/C catalysts via high-temperature carbonization for environmental applications. rsc.org Furthermore, it has been used to create iron-modified porous carbon materials for use as adsorbents. mdpi.com

In environmental engineering , iron citrate plays a significant role in water and wastewater treatment. One of its most well-documented applications is as a phosphate (B84403) binder. scienceforecastoa.comrsc.org Ferric iron from iron citrate binds with dietary phosphate in the gastrointestinal tract to form insoluble ferric phosphate, which is then excreted. scienceforecastoa.com This principle is also applied in wastewater treatment to remove excess phosphate, a major contributor to eutrophication.

Moreover, iron citrate is utilized in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. mdpi.com In the photo-Fenton process, the iron-citrate complex allows the reaction to be carried out at near-neutral pH, which is a significant advantage over the traditional Fenton process that requires acidic conditions. mdpi.com The complex absorbs light, promoting the generation of highly reactive hydroxyl radicals that can break down a wide range of contaminants. mdpi.com Recent work has even demonstrated the use of metallurgical slag, an industrial byproduct, as an iron source to form an iron citrate complex for degrading pharmaceuticals in water via the photo-Fenton process, highlighting a circular economy approach. mdpi.com

The synergy between materials science and environmental engineering is evident in the development of catalytic materials from iron citrate for environmental remediation. For example, Fe/C catalysts produced by pyrolyzing ferric citrate have shown high efficiency in activating peroxymonosulfate (B1194676) to degrade antibiotics like sulfadiazine (B1682646) in water. rsc.org

Q & A

Basic: What are the established methodologies for synthesizing iron citrate and ensuring its purity in laboratory settings?

Iron citrate synthesis typically involves reacting iron salts (e.g., FeCl₃) with sodium citrate under controlled pH and temperature. Key steps include:

  • Reagent preparation : Use high-purity FeCl₃·6H₂O and trisodium citrate in molar ratios (e.g., 1:2 Fe³⁺:citrate) to avoid impurities .
  • Reaction conditions : Maintain pH 5–7 and temperatures between 60–80°C to optimize complex formation .
  • Purification : Dialysis or ultrafiltration removes unreacted ions. Characterization via inductively coupled plasma optical emission spectroscopy (ICP-OES) confirms iron content, while X-ray diffraction (XRD) identifies crystalline phases .

Advanced: How does pH influence iron citrate speciation in aqueous solutions, and what are the implications for its bioavailability?

Iron citrate exists in dynamic equilibria of polynuclear complexes (e.g., [Fe₃(Cit)₃(H₂O)₃]³⁻) and monomeric forms, depending on pH:

  • pH 2–4 : Predominantly monomeric FeCit⁰ and FeHCit⁻ species, enhancing solubility but limiting stability .
  • pH 5–7 : Polynuclear complexes form, which are more stable but less bioavailable due to reduced dissociation .
  • Methodological validation : Use UV-Vis spectroscopy and mass spectrometry to track speciation shifts. Adjusting pH during in vitro assays can mimic physiological conditions to study bioavailability .

Basic: How can researchers formulate a PICOT-based research question for iron citrate studies?

A PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures focused hypotheses. Example:

  • Population : Iron-deficient murine models.
  • Intervention : Oral administration of iron citrate nanoparticles.
  • Comparison : Ferrous sulfate supplementation.
  • Outcome : Serum ferritin levels and gastrointestinal tolerance.
  • Time : 8-week intervention.
    This structure clarifies variables and aligns experimental design with measurable outcomes .

Advanced: How should researchers address contradictory data regarding iron citrate’s stability in long-term storage?

Contradictions often arise from varying storage conditions or analytical methods. To resolve:

  • Standardize protocols : Use identical temperature (4°C vs. 25°C), light exposure, and container materials (e.g., amber glass vs. plastic) .
  • Analytical cross-validation : Compare results from XRD (crystallinity), dynamic light scattering (particle size), and ICP-OES (iron leaching) .
  • Statistical rigor : Apply multivariate analysis to isolate confounding factors (e.g., humidity) .

Basic: What methodologies are recommended for assessing iron citrate’s bioavailability in in vivo studies?

  • Dose-response assays : Administer graded doses to rodents and measure hemoglobin regeneration rates .
  • Isotopic tracing : Use ⁵⁹Fe-labeled iron citrate to track absorption via gamma spectrometry .
  • Tissue sampling : Analyze liver and spleen iron content post-mortem to quantify retention .

Advanced: Which spectroscopic techniques are most effective for characterizing iron citrate-ligand interactions in biological systems?

  • X-ray absorption spectroscopy (XAS) : Resolves Fe coordination environments and oxidation states in tissues .
  • Electron paramagnetic resonance (EPR) : Detects paramagnetic Fe³⁺ species in low-spin states .
  • Fourier-transform infrared (FTIR) spectroscopy : Identifies citrate carboxylate binding modes (monodentate vs. bidentate) .

Basic: How can researchers ensure reproducibility in iron citrate synthesis across laboratories?

  • Detailed protocols : Specify reagent sources, water purity (e.g., ≥18 MΩ·cm), and stirring rates .
  • Inter-lab validation : Share batches for cross-testing using standardized assays (e.g., USP dissolution tests) .

Advanced: What computational models predict iron citrate’s thermodynamic stability under varying redox conditions?

  • Density functional theory (DFT) : Calculates formation energies of Fe-citrate complexes at different pH and Eh values .
  • Molecular dynamics (MD) : Simulates ligand-exchange kinetics in aqueous environments .
  • Software tools : Use Gaussian or VASP with explicit solvent models for accuracy .

Basic: How should researchers structure the results section of a paper on iron citrate to align with IMRaD guidelines?

  • Organize by research question : Present data in the order of hypotheses tested (e.g., synthesis → characterization → bioavailability) .
  • Use tables/figures : Include comparative tables (e.g., stability vs. pH) and spectra with error bars .
  • Avoid redundancy : Summarize trends without duplicating data in text and visuals .

Advanced: What strategies mitigate interference from competing ligands (e.g., phosphate) in iron citrate assays?

  • Chelator competition studies : Add EDTA or deferoxamine to quantify ligand-binding affinities .
  • Separation techniques : Use size-exclusion chromatography to isolate iron citrate complexes from interfering ions .
  • Control experiments : Run parallel assays with/without competitors to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.